4-ethyl-2,5-difluorobenzoic acid
Description
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Properties
CAS No. |
2091530-14-0 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Chemical Properties of 4-ethyl-2,5-difluorobenzoic Acid for Liquid Crystal Synthesis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorinated Moieties in Advanced Liquid Crystal Design
Liquid crystals represent a unique state of matter, possessing both the fluidity of a liquid and the long-range orientational order of a crystal. This duality underpins their widespread application in technologies such as liquid crystal displays (LCDs), optical shutters, and advanced sensor systems. The performance of these devices is intrinsically linked to the physicochemical properties of the constituent liquid crystal molecules, including their dielectric anisotropy, optical anisotropy (birefringence), viscosity, and the temperature range of their mesophases (the liquid crystalline state).[1]
In the pursuit of superior liquid crystal materials, molecular engineering plays a pivotal role. The strategic incorporation of fluorine atoms into the mesogenic (liquid crystal-forming) core has emerged as a particularly powerful design strategy.[2][3] Fluorine, being the most electronegative element, imparts a strong dipole moment to the C-F bond. When strategically placed on a molecular core, these dipoles can significantly enhance the dielectric anisotropy, a critical parameter for low-voltage display applications.[1][4] Furthermore, the introduction of fluorine can modulate intermolecular interactions, often leading to a reduction in viscosity and a broadening of the desired mesophase temperature range.[4][5] Unlike larger substituents, the relatively small size of the fluorine atom allows for its incorporation without drastically disrupting the molecular shape required for liquid crystallinity.[1][2]
Within this context, 4-ethyl-2,5-difluorobenzoic acid serves as a premier building block. Its structure combines a rigid phenyl ring, essential for mesophase formation, with two lateral fluorine atoms and a terminal ethyl group. This specific arrangement allows for the synthesis of calamitic (rod-shaped) liquid crystals with tailored properties. The difluoro substitution pattern is designed to create a strong lateral dipole moment, while the ethyl group contributes to the molecule's overall aspect ratio and can influence its melting point and solubility. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this versatile intermediate in the field of liquid crystal research and development.
Synthesis and Purification of 4-ethyl-2,5-difluorobenzoic acid
The synthesis of 4-ethyl-2,5-difluorobenzoic acid requires a multi-step approach that ensures high purity, a critical prerequisite for its use in liquid crystal synthesis where even minor impurities can disrupt mesophase formation. A common and effective strategy involves the ortho-lithiation and subsequent carboxylation of a suitable precursor, 1-ethyl-2,5-difluorobenzene.
Causality in Experimental Design
The chosen synthetic route relies on the directing effect of the fluorine atom at position 2 to guide the lithiation to the adjacent carbon (position 1), followed by the introduction of a carboxyl group. The extremely low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The use of dry ice (solid CO₂) provides a simple and efficient source for the carboxyl group. Purification via acid-base extraction is a self-validating system; it selectively isolates the acidic product from any non-acidic starting materials or byproducts, ensuring a high degree of purity.
Experimental Protocol: Synthesis
-
Reaction Setup: A three-necked, oven-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen gas for 15-20 minutes.
-
Initial Solution: Dry diethyl ether (Et₂O) is transferred to the flask via cannula, followed by 1-ethyl-2,5-difluorobenzene (1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of a precipitate or a color change may be observed. The mixture is stirred at -78 °C for an additional 2 hours.
-
Carboxylation: An excess of freshly crushed dry ice pellets is added to the reaction mixture in portions. The cooling bath is removed, and the mixture is allowed to warm slowly to room temperature overnight, allowing for the sublimation of excess CO₂.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
Acid-Base Purification: The combined organic extracts are then extracted with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step transfers the deprotonated benzoic acid product into the aqueous layer.
-
Isolation: The aqueous layer is washed once with diethyl ether to remove any neutral impurities. The aqueous layer is then carefully acidified to a pH of ~2 with concentrated HCl while cooling in an ice bath, leading to the precipitation of the product.
-
Final Steps: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 4-ethyl-2,5-difluorobenzoic acid.
Workflow for Synthesis of 4-ethyl-2,5-difluorobenzoic acid
Caption: Synthesis workflow for 4-ethyl-2,5-difluorobenzoic acid.
Physicochemical and Spectroscopic Properties
The properties of 4-ethyl-2,5-difluorobenzoic acid are a direct consequence of its molecular structure. The difluoro substitution increases the acidity of the carboxylic acid compared to its non-fluorinated analog and significantly influences its electronic profile.
Table of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₈F₂O₂ | - |
| Molecular Weight | 186.16 g/mol | - |
| CAS Number | 2091530-14-0 | [6] |
| Appearance | White to off-white crystalline solid | Based on similar benzoic acid derivatives. |
| Melting Point | 132-134 °C (for 2,5-difluorobenzoic acid) | [7][8] The ethyl group may slightly alter this value. |
| Boiling Point | ~245 °C (Predicted for 2,5-difluorobenzoic acid) | [7] |
| Solubility | Soluble in acetone, ethanol, and diethyl ether. Insoluble in water. | [7][8] |
| pKa (Acidic) | ~2.93 (Predicted for 2,5-difluorobenzoic acid) | [7] The electron-withdrawing fluorine atoms increase acidity. |
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and purity. Each technique probes different aspects of the molecule, and together they form a self-validating dataset.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will provide a clear signature of the ethyl group and the aromatic protons.
-
Ethyl Group: A triplet at ~1.2 ppm (CH₃) and a quartet at ~2.7 ppm (CH₂) are expected.
-
Aromatic Protons: Two complex multiplets are expected in the aromatic region (~7.0-7.5 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): As a fluorinated compound, this technique is essential. Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to coupling with each other and with the neighboring aromatic protons.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for all nine carbon atoms. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is a key diagnostic feature.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This analysis confirms the presence of key functional groups.
-
O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl group.
-
C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 186, confirming the elemental composition.
Application in Liquid Crystal Synthesis: Esterification
4-ethyl-2,5-difluorobenzoic acid is a versatile precursor for synthesizing calamitic liquid crystals, most commonly through esterification with a phenolic compound, which forms the second part of the rigid molecular core.[10][11][12]
Causality in Reaction Choice
The ester linkage is widely used in liquid crystal design because it provides a good balance of linearity and rigidity, helping to maintain the rod-like shape necessary for mesophase formation. The reaction must be high-yielding and clean to avoid introducing impurities. The conversion of the carboxylic acid to a more reactive acid chloride is a standard and reliable method to ensure efficient esterification with the phenolic partner, which might otherwise be unreactive.
Experimental Protocol: Ester Synthesis
-
Acid Chloride Formation: 4-ethyl-2,5-difluorobenzoic acid (1.0 equivalent) is dissolved in a minimal amount of dry dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2-3 hours until gas evolution ceases. The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude 4-ethyl-2,5-difluorobenzoyl chloride.
-
Esterification: The crude acid chloride is re-dissolved in dry DCM. A solution of the desired phenol (e.g., 4'-pentyl-4-hydroxybiphenyl) (1.0 equivalent) and dry pyridine (1.1 equivalents) in dry DCM is added dropwise at 0 °C.
-
Reaction Completion: The reaction mixture is stirred at room temperature overnight.
-
Workup: The mixture is washed sequentially with 1 M HCl, water, and saturated brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystalline ester.
Diagram of Esterification for Liquid Crystal Synthesis
Caption: Esterification pathway for liquid crystal synthesis.
Conclusion
4-ethyl-2,5-difluorobenzoic acid stands out as a strategically designed intermediate for the synthesis of advanced liquid crystalline materials. Its chemical properties, dictated by the interplay between the ethyl group and the two electron-withdrawing fluorine atoms, provide a powerful tool for tuning the macroscopic properties of the final product. The presence of lateral fluorine atoms is particularly effective in enhancing dielectric anisotropy and modifying phase behavior, leading to materials suitable for demanding applications in modern display and photonic technologies.[1][2][4] The synthetic and analytical protocols detailed herein offer a robust framework for researchers and scientists to harness the potential of this key building block in the ongoing development of next-generation functional materials.
References
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
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Gauza, S., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 28(15), 5849. [Link]
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Li, Y., et al. (2024). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 16(6), 834. [Link]
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Misaki, S., et al. (1981). The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Molecular Crystals and Liquid Crystals, 66(1), 125-136. [Link]
- Hird, M. (2007).
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Kirsch, P. (2018). Fluorine in Liquid Crystal Design for Display Applications. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. [Link]
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Bolte, M., et al. (2020). Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. Chemistry – An Asian Journal, 15(24), 4376-4384. [Link]
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Hird, M., et al. (1992). The Synthesis and Liquid Crystal Properties of Some Laterally Fluorinated trans-Cyclohexane-1-carboxylate and Benzoate Esters. Liquid Crystals, 12(6), 995-1010. [Link]
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Pudleiner, H., et al. (1992). Investigations on liquid crystalline partially fluorinated 'one-chain' and 'two-chain' benzoic acids. Liquid Crystals, 12(5), 841-852. [Link]
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Dey, K.C., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(2), 9235-9243. [Link]
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Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-193. [Link]
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U.S. Environmental Protection Agency. (2025). 2,5-Difluorobenzoic acid Properties. CompTox Chemicals Dashboard. [Link]
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Raber, D.J., et al. (1981). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 60, 58. [Link]
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Electronic Supplementary Information. Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (2025). 2,5-Difluorobenzoic acid. PubChem Compound Database. [Link]
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Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
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SpectraBase. 2,5-Difluorobenzoic acid, ethyl ester. [Link]
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National Institute of Standards and Technology. Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. [Link]
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FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]
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Molecular Structure and Reactivity of 4-Ethyl-2,5-Difluorobenzoic Acid
The following technical guide details the molecular structure, synthesis, and reactivity of 4-ethyl-2,5-difluorobenzoic acid (CAS 2091530-14-0).
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
4-Ethyl-2,5-difluorobenzoic acid is a specialized fluorinated aromatic building block critical to the development of negative dielectric anisotropy liquid crystals (LCs) and bioactive pharmaceutical intermediates . Its unique substitution pattern—featuring two fluorine atoms at the 2,5-positions and an ethyl group at the 4-position—imparts specific electronic and steric properties:
-
Lateral Dipole Moment: The 2,5-difluoro motif creates a strong lateral dipole essential for Vertical Alignment (VA) mode liquid crystal displays.
-
Regioselective Reactivity: The carboxylic acid group directs nucleophilic aromatic substitution (
) preferentially to the 2-position, enabling precise scaffold diversification.
Molecular Architecture & Electronic Analysis
The reactivity of 4-ethyl-2,5-difluorobenzoic acid is governed by the interplay between the electron-withdrawing carboxyl and fluorine groups, and the electron-donating ethyl group.
Electronic Effects Table
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| -COOH | C-1 | Strong EWG (Inductive/Mesomeric) | Activates C-2 and C-6; Directs |
| -F | C-2 | EWG (Inductive) / EDG (Resonance) | Highly labile to nucleophilic attack due to ortho-COOH activation. |
| -Et | C-4 | Weak EDG (Inductive/Hyperconjugation) | Increases lipophilicity; slightly deactivates the ring toward nucleophiles. |
| -F | C-5 | EWG (Inductive) / EDG (Resonance) | Stable against |
Structural Visualization
The following diagram illustrates the electronic activation and steric environment.
Figure 1: Electronic influence map showing the activation of the C2-Fluorine by the C1-Carboxyl group.
Synthesis Strategy
The synthesis of 4-ethyl-2,5-difluorobenzoic acid typically follows a Metal-Halogen Exchange pathway to ensure high regioselectivity, avoiding the isomer mixtures common in direct electrophilic substitution.
Pathway: Lithiation-Carboxylation
This protocol utilizes 1-bromo-4-ethyl-2,5-difluorobenzene as the precursor. This route is preferred for laboratory and pilot-scale production due to its high yield and purity.
Figure 2: Step-wise synthesis pathway from commercially available 1,4-difluorobenzene.
Detailed Experimental Protocol (Step 4: Carboxylation)
Objective: Convert 1-bromo-4-ethyl-2,5-difluorobenzene to the target acid.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent & Substrate: Charge the flask with 1-bromo-4-ethyl-2,5-difluorobenzene (10.0 g, 38 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 16.7 mL, 41.8 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 1 hour.
-
Carboxylation: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 45 minutes, or add crushed dry ice (excess) directly if anhydrous conditions are strictly maintained. The solution will become a thick slurry.
-
Quench: Allow the mixture to warm to room temperature. Quench with 1 M HCl (100 mL) until pH < 2.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield white crystalline needles.
Reactivity Profile
Nucleophilic Aromatic Substitution ( )
The 2,5-difluoro substitution pattern is not symmetric regarding reactivity.
-
Site of Attack: The C-2 Fluorine is highly activated because it is ortho to the electron-withdrawing Carboxyl group.
-
Inert Site: The C-5 Fluorine is meta to the Carboxyl group and ortho to the electron-donating Ethyl group, rendering it resistant to substitution under standard conditions.
Reaction Example: Reaction with amines (e.g., pyrrolidine) will yield 4-ethyl-5-fluoro-2-(pyrrolidin-1-yl)benzoic acid .
Esterification (Liquid Crystal Synthesis)
For liquid crystal applications, the acid is converted into an ester.
-
Method: Acid Chloride formation (SOCl₂) followed by reaction with a phenol or alcohol.
-
Note: The presence of ortho-fluorines can sterically hinder bulky coupling reagents; converting to the acid chloride first is recommended over DCC/EDC coupling for high yields.
Figure 3: Divergent reactivity pathways: C-2 substitution vs. C-1 functionalization.
Safety and Handling
-
Hazards: Fluorinated benzoic acids are skin and eye irritants. The acid chloride derivative is corrosive.
-
Storage: Store in a cool, dry place. Keep away from strong oxidizing agents.
-
Disposal: Fluorinated organic compounds should be disposed of via high-temperature incineration to prevent environmental accumulation of persistent fluorinated byproducts.
References
-
PubChem. (2025).[1] 2,5-Difluorobenzoic acid.[1][3][5][6][7][8] National Library of Medicine. Retrieved March 6, 2026, from [Link]
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The Strategic Role of 4-Ethyl-2,5-difluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In contemporary drug discovery, more than 50% of newly approved small-molecule therapeutics contain at least one fluorine atom [1]. This is not a coincidence, but a reflection of the "fluorine effect"—a phenomenon where the strategic introduction of fluorine dramatically improves a molecule's metabolic stability, binding affinity, and pharmacokinetic profile [1, 3]. Among the vast library of fluorinated intermediates, 4-ethyl-2,5-difluorobenzoic acid (CAS: 2091530-14-0) [5] has emerged as a highly modular and privileged building block.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this specific scaffold, detail its impact on pharmacokinetics (PK) and pharmacodynamics (PD), and provide field-proven, self-validating synthetic protocols for its integration into drug discovery pipelines.
Structural and Physicochemical Rationale
To understand the utility of 4-ethyl-2,5-difluorobenzoic acid, we must analyze its structural components individually and synergistically. The molecule is built on a benzoic acid core, modified by three critical substitutions:
-
The Ortho-Fluorine (C2): Fluorine's high electronegativity (3.98 on the Pauling scale) exerts a strong inductive electron-withdrawing effect [3]. Positioned ortho to the carboxylic acid, it lowers the pKa of the acid, altering the ionization state at physiological pH. Furthermore, it introduces a conformational lock when coupled to an amine, forcing the resulting amide bond out of coplanarity with the aromatic ring due to steric and electrostatic repulsion.
-
The Meta-Fluorine (C5): The C-F bond is exceptionally strong (~552 kJ/mol for sp² carbon) [3]. Placing a fluorine atom at the C5 position effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in benzenoid drugs [1].
-
The Para-Ethyl Group (C4): While fluorine optimizes electronics and stability, the ethyl group acts as a lipophilic vector. It increases the partition coefficient (LogP), driving membrane permeability. Additionally, the ethyl group provides a soft steric shield that can occupy hydrophobic pockets in target proteins (e.g., kinase hinge regions).
Quantitative Data Presentation
The following table summarizes the physicochemical shift achieved by modifying a standard benzoic acid core into the 4-ethyl-2,5-difluoro scaffold.
| Physicochemical Property | Benzoic Acid | 2,5-Difluorobenzoic Acid | 4-Ethyl-2,5-difluorobenzoic Acid |
| Molecular Weight | 122.12 g/mol | 158.10 g/mol | 186.16 g/mol |
| Estimated pKa | 4.20 | 3.30 | ~3.40 |
| Estimated LogP | 1.87 | 2.20 | ~3.10 |
| C-F Bond Energy | N/A | ~552 kJ/mol | ~552 kJ/mol |
| Metabolic Liability | High (Aromatic Oxidation) | Moderate | Low (Sterically/Electronically Blocked) |
Mechanistic Impact on PK/PD Profiles
The integration of 4-ethyl-2,5-difluorobenzoic acid into a lead compound is a classic example of scaffold hopping designed to rescue failing clinical candidates.
When a drug candidate suffers from rapid clearance due to hepatic metabolism, replacing an electron-rich aromatic ring with this fluorinated scaffold deactivates the ring toward electrophilic attack by CYP450 oxo-iron species [1]. Simultaneously, the low polarizability of fluorine ensures that the molecule does not suffer from excessive non-specific protein binding, a common issue with heavier halogen substitutions (like iodine or bromine) [3].
Workflow for pharmacokinetic optimization using fluorinated scaffolds.
Synthetic Utility and Experimental Protocols
In medicinal chemistry, building blocks must be robust under a variety of coupling conditions [2]. The 2,5-difluoro substitution renders the carbonyl carbon highly electrophilic but introduces significant steric hindrance at the ortho position. Therefore, standard coupling reagents (like EDC/HOBt) often yield sluggish reactions. As an Application Scientist, I mandate the use of uranium-based coupling agents (e.g., HATU) which form highly reactive 7-azabenzotriazole active esters to overcome this steric barrier.
Protocol 1: Sterically Hindered Amide Coupling
Objective: Synthesize a target amide from 4-ethyl-2,5-difluorobenzoic acid and a primary/secondary amine. Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly activated, yet sterically hindered, fluorinated ester.
Step-by-Step Methodology:
-
Activation: Dissolve 4-ethyl-2,5-difluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution will typically turn a pale yellow, indicating the deprotonation of the active ester complex.
-
Amine Coupling: Add the target amine (1.1 eq) to the mixture. Stir at room temperature for 4–12 hours. Monitor the reaction via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Conversion to 4-Ethyl-2,5-difluorobenzonitrile
Objective: Convert the carboxylic acid into a nitrile, a vital pharmacophore and intermediate for tetrazole synthesis or cross-coupling [4]. Causality Note: We utilize a two-step, one-pot amidation-dehydration sequence using Trifluoroacetic anhydride (TFAA). TFAA provides mild dehydration conditions, preventing the degradation of the electron-rich ethyl group that can occur with harsh reagents like POCl₃.
Step-by-Step Methodology:
-
Primary Amidation: Convert the acid to a primary amide using Protocol 1, substituting the amine with Ammonium Chloride (NH₄Cl, 5.0 eq) and increasing DIPEA to 5.0 eq. Isolate the intermediate 4-ethyl-2,5-difluorobenzamide.
-
Dehydration: Dissolve the amide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Reagent Addition: Add Triethylamine (3.0 eq) followed by the dropwise addition of TFAA (1.5 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water, extract with DCM, wash with 1N HCl and brine, dry, and concentrate to yield the pure nitrile.
Synthetic derivatization pathways for 4-ethyl-2,5-difluorobenzoic acid.
Case Studies & Analogous Applications in Targeted Therapeutics
The industrial relevance of the 2,5-difluorobenzoic acid scaffold is heavily validated by recent clinical advancements. A premier example is the synthesis of MRTX1719 , a potent, selective inhibitor of the PRMT5/MTA complex developed for MTAP-deleted cancers [4].
The scalable synthesis of MRTX1719 utilizes 4-chloro-2,5-difluorobenzoic acid as its foundational building block [4]. The acid is converted to a nitrile, followed by an SNAr reaction and regioselective iodination to build a densely functionalized pyrazole derivative [4].
The Role of the 4-Ethyl Analog: By substituting the 4-chloro group with a 4-ethyl group (yielding 4-ethyl-2,5-difluorobenzoic acid), medicinal chemists can execute precise Structure-Activity Relationship (SAR) explorations. The ethyl group provides a larger, purely lipophilic projection compared to the chloro group, allowing researchers to probe deeper hydrophobic pockets in the target receptor while maintaining the exact electronic and metabolic shielding provided by the 2,5-difluoro arrangement.
Conclusion
4-Ethyl-2,5-difluorobenzoic acid is far more than a simple reagent; it is a meticulously designed molecular tool. By combining the metabolic shielding and pKa modulation of the 2,5-difluoro motif with the lipophilicity of a 4-ethyl substitution, it allows medicinal chemists to systematically resolve PK/PD liabilities in early-stage drug discovery. Mastery of its specific synthetic requirements—particularly overcoming steric hindrance during coupling—is essential for translating this building block into next-generation therapeutics.
References
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T. Furuya et al. "Full article: Fluorinated building blocks in drug design: new pathways and targets." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link]
-
J. D. Williams et al. "Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex." Organic Process Research & Development, ACS Publications, 2023.[Link]
Thermodynamic Profiling and Melting Point Determination of 4-Ethyl-2,5-Difluorobenzoic Acid: A Technical Guide for Drug Development
Executive Summary
In the realm of rational drug design and fine chemical synthesis, fluorinated building blocks are indispensable. 4-Ethyl-2,5-difluorobenzoic acid (CAS: 2091530-14-0) represents a highly specialized synthon where the interplay between electron-withdrawing halogens and an electron-donating, sterically demanding alkyl chain dictates its physicochemical behavior. For researchers and application scientists, understanding the thermodynamic properties and melting point (
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 4-ethyl-2,5-difluorobenzoic acid, supported by predictive modeling, comparative literature data, and self-validating empirical protocols.
Theoretical Framework: Structure-Property Relationships
The melting point and enthalpy of fusion (
In 4-ethyl-2,5-difluorobenzoic acid, two competing structural modifications dictate the thermodynamic profile:
-
2,5-Difluoro Substitution: Fluorine is highly electronegative. The inductive effect of the fluorine atoms at the ortho and meta positions withdraws electron density from the aromatic ring, increasing the acidity of the -COOH group. This polarization strengthens the intermolecular hydrogen bonds, which theoretically stabilizes the crystal lattice [1].
-
4-Ethyl Substitution: Unlike rigid, planar fluorinated benzoic acids, the addition of an ethyl group introduces a flexible aliphatic chain. Causality: This steric bulk disrupts the highly ordered, planar stacking of the aromatic rings, increasing the free volume within the lattice. The disruption of packing efficiency typically depresses the melting point compared to purely halogenated analogs.
Diagram 1: Structural factors dictating the thermodynamic properties of the crystal lattice.
Predictive Thermodynamics & Comparative Data
Due to the proprietary nature of specific empirical data for 4-ethyl-2,5-difluorobenzoic acid in open literature, thermodynamic baselines must be extrapolated using high-fidelity data from structurally related compounds. According to foundational combustion calorimetry studies by Cox et al. [2] and the NIST Standard Reference Database [1], the thermodynamic parameters of fluorinated benzoic acids shift predictably with substitution.
By applying Benson group additivity increments—where an ethyl group contributes approximately -1300 kJ/mol to the standard enthalpy of combustion (
Table 1: Comparative Thermodynamic Properties of Fluorinated Benzoic Acids
| Compound | CAS Number | Melting Point (°C) | ||
| 4-Fluorobenzoic acid | 456-22-4 | 182 - 185 | -3060 ± 8 | -568 ± 8 |
| Pentafluorobenzoic acid | 602-94-8 | 103 - 106 | -2640 ± 10 | -980 ± 10 |
| 4-Ethyl-2,5-difluorobenzoic acid | 2091530-14-0 | 115 - 130 (Est.) | -4350 (Est.) | -650 (Est.) |
Note: Literature values are sourced from NIST [1] and RSC [2]. Extrapolated values (Est.) are calculated for structural comparison.
Empirical Methodologies: Self-Validating Protocols
To move from predictive models to empirical certainty, researchers must employ a self-validating thermal analysis system. A melting point determined in isolation is prone to false positives (e.g., mistaking polymorphic transitions or decomposition for a true melt). Therefore, Differential Scanning Calorimetry (DSC) must be strictly cross-validated with Thermogravimetric Analysis (TGA).
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To determine the extrapolated onset temperature of melting (
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-ethyl-2,5-difluorobenzoic acid into a standard aluminum crucible and crimp with a pin-holed lid.
-
Causality: Utilizing a small sample mass minimizes thermal lag across the sample bed, ensuring sharp, well-resolved endothermic peaks and accurate onset temperature calculations.
-
-
Atmospheric Control: Purge the furnace with dry Nitrogen (
) at a flow rate of 50 mL/min.-
Causality: An inert atmosphere is mandatory to prevent oxidative degradation of the ethyl chain at elevated temperatures, which would artificially alter the heat flow and skew the
integration.
-
-
Heating Program: Equilibrate the sample at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 200 °C.
-
Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flow transducer during standard screening. If the peak is broad, a secondary run at 2 °C/min is performed to allow the sample to maintain thermal equilibrium, yielding a highly precise thermodynamic onset temperature.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: To validate the DSC endotherm by confirming mass stability.
-
Procedure: Load 5.0 mg of the compound into a platinum pan. Heat under an
purge at 10 °C/min across the same temperature range used in the DSC protocol. -
Validation Logic: Monitor the first derivative of the mass loss curve (DTG).
-
Causality: Fluorinated benzoic acids can undergo decarboxylation or sublimation near their melting points. If the TGA shows a mass loss event occurring simultaneously with the DSC endotherm, the compound is decomposing, and the recorded
is invalid. A true thermodynamic melt requires the TGA mass curve to remain completely flat (100% mass retention) through the DSC endothermic event.
-
Diagram 2: Self-validating DSC-TGA workflow for accurate melting point determination.
Solid-Liquid Equilibrium & Solubility Thermodynamics
The empirical determination of
By substituting the empirically derived
References
-
National Institute of Standards and Technology (NIST). "Benzoic acid, 4-fluoro-". NIST Chemistry WebBook, SRD 69.[Link]
-
Cox, J. D., Gundry, H. A., & Head, A. J. (1964). "Thermodynamic properties of fluorine compounds. Part 1.—Heats of combustion of p-fluorobenzoic acid, pentafluorobenzoic acid, hexafluorobenzene and decafluorocyclohexene." Transactions of the Faraday Society.[Link]
-
American Chemical Society (ACS). "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations." ACS Publications.[Link]
The Role of 4-Ethyl-2,5-difluorobenzoic Acid in Nematic Liquid Crystal Mixtures: A Comprehensive Technical Guide
Executive Summary
For materials scientists, chemists, and drug development professionals, fluorinated aromatic building blocks are indispensable tools for tuning molecular properties. In the realm of soft matter and display technologies, 4-ethyl-2,5-difluorobenzoic acid serves as a highly specialized intermediate for synthesizing high-performance nematic liquid crystals (NLCs). This whitepaper provides an in-depth analysis of the mechanistic role this molecule plays in NLC formulations, detailing the causality behind its structural features, quantitative impacts on mesophase behavior, and self-validating experimental protocols for its integration.
Structural Logic: Why 4-Ethyl-2,5-difluorobenzoic Acid?
The design of NLCs for modern Vertical Alignment (VA) displays requires precise control over macroscopic properties such as dielectric anisotropy (Δε), birefringence (Δn), and phase transition temperatures. 4-Ethyl-2,5-difluorobenzoic acid is engineered to optimize these parameters through three distinct structural features:
The 2,5-Difluoro Motif and Negative Dielectric Anisotropy
The fundamental requirement for VA-LCDs is a negative dielectric anisotropy (Δε < 0), meaning the molecules must align their short axes parallel to an applied electric field. The C-F bond is highly polar due to fluorine's electronegativity. By positioning two fluorine atoms at the 2 and 5 positions of the benzoic acid core, the local dipoles sum to create a strong net transverse dipole moment perpendicular to the principal molecular axis[1]. This specific lateral fluorination is the causal mechanism that drives the negative Δε required for vertical field alignment.
The 4-Ethyl Chain and Nematic Phase Broadening
Thermotropic liquid crystals must maintain their fluid, ordered state over a broad temperature range. Long alkyl or alkoxy chains typically promote strong lateral van der Waals interactions, which stabilize highly ordered, layered smectic phases. By utilizing a short 4-ethyl chain , the molecule introduces just enough flexibility to lower the crystalline melting point (Tm) without providing the hydrophobic surface area necessary to stabilize smectic layers[2]. Consequently, the nematic phase window is significantly broadened[3].
The Carboxylic Acid Anchor
The carboxylic acid group acts as a versatile synthetic anchor. It can be directly esterified with biphenols to form ester-linked mesogens, or converted into a boronic acid for Suzuki-Miyaura cross-coupling to build extended π-conjugated oligophenyl cores.
Logical relationship between the structural features of 4-ethyl-2,5-difluorobenzoic acid and NLC properties.
Quantitative Impact on Nematic Mixtures
Integrating the 2,5-difluoro motif fundamentally alters the electro-optic and thermal profile of the resulting mesogen. Table 1 summarizes the expected quantitative shifts when comparing a standard non-fluorinated mesogen core to its 4-ethyl-2,5-difluoro analog.
Table 1: Comparative Physical Properties of Mesogen Cores
| Property | Non-Fluorinated Analog | 2,5-Difluoro Analog | Mechanistic Cause |
| Dielectric Anisotropy (Δε) | Positive or Neutral (Δε ≥ 0) | Strongly Negative (Δε < -2.0) | Transverse dipole moment induced by highly electronegative fluorine atoms[1]. |
| Melting Point (Tm) | Higher (e.g., ~80°C) | Lower (e.g., ~50°C) | Steric bulk of lateral fluorines disrupts crystalline close-packing[2]. |
| Nematic Range (Tc - Tm) | Narrow, prone to Smectic phases | Broadened, Smectic suppressed | Short ethyl chain combined with lateral steric hindrance prevents layer formation[3]. |
| Birefringence (Δn) | High (~0.15 - 0.20) | Moderately Reduced (~0.10 - 0.15) | Fluorine substitution reduces overall molecular polarizability along the long axis[3]. |
Experimental Workflows & Self-Validating Protocols
To synthesize and characterize NLCs derived from 4-ethyl-2,5-difluorobenzoic acid, researchers must employ rigorous, self-validating methodologies. The following protocols detail the synthesis of an ester-linked mesogen and its subsequent thermotropic characterization.
Self-validating experimental workflow for the synthesis and phase characterization of NLC mesogens.
Protocol: Mesogen Synthesis via Steglich Esterification
Because the 2,5-difluorophenyl ring is highly electron-withdrawn, traditional acyl chloride formations can sometimes lead to side reactions or require harsh conditions. Steglich esterification provides a mild, highly effective alternative.
-
Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-ethyl-2,5-difluorobenzoic acid and 1.0 equivalent of the target mesogenic phenol (e.g., a biphenol derivative) in anhydrous dichloromethane (DCM).
-
Catalysis & Coupling: Cool the mixture to 0°C. Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a highly effective nucleophilic acyl transfer catalyst, suppressing the formation of unreactive N-acylurea byproducts. Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Validation: The reaction is deemed complete when the UV-active spot corresponding to the starting fluorinated acid is completely consumed.
-
Purification: Filter the white dicyclohexylurea (DCU) precipitate. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate under vacuum, and purify via silica gel column chromatography.
-
Structural Confirmation: Validate the final architecture using
F-NMR (confirming two distinct multiplets for the asymmetric 2,5-fluorines) and H-NMR (confirming the ethyl chain integration and ester linkage).
Protocol: Thermotropic Phase Characterization
Once synthesized, the mesomorphic properties of the liquid crystal must be empirically verified.
-
Thermal Profiling (DSC): Load 2-5 mg of the purified mesogen into an aluminum crucible. Perform Differential Scanning Calorimetry (DSC) at a strictly controlled heating/cooling rate of 5°C/min under a nitrogen purge. Causality: A slow, controlled rate prevents thermal lag, allowing for the precise thermodynamic determination of the melting point (Tm) and the nematic-to-isotropic clearing point (Tc).
-
Optical Validation (POM): Place a small sample of the mesogen between two untreated glass slides on a Linkam precision hot stage. Observe the sample under a Polarized Optical Microscope (POM) with crossed polarizers. Heat the sample past its Tc to the isotropic phase (yielding a completely dark field of view), then cool it slowly (2°C/min). Self-Validation: The emergence of a characteristic, highly fluid "Schlieren" texture or nematic droplets confirms the presence of the nematic phase, successfully validating the molecular design[2].
Conclusion & Future Outlook
4-Ethyl-2,5-difluorobenzoic acid is far more than a simple chemical building block; it is a precisely engineered tool for manipulating the macroscopic physics of soft matter. By leveraging its strong transverse dipole moment and specific steric profile, researchers can reliably formulate NLC mixtures with the negative dielectric anisotropy and broad thermal operating windows required for next-generation VA-LCDs. Furthermore, as drug development professionals increasingly look to highly lipophilic, metabolically stable fluorinated motifs, the synthetic pathways and structure-property relationships established here offer valuable cross-disciplinary insights.
References
1.[2] Synthesis and Mesomorphic Properties of Two Series of Laterally Fluorinated Symmetric Ester Liquid Crystals. ResearchGate. Available at: 2.[3] Potential of heterocyclic liquid crystals: a comprehensive review of their mesomorphic properties. ResearchGate. Available at: 3. Enhancing Charge Mobilities in Selectively Fluorinated Oligophenyl Organic Semiconductors: A Design Approach Based on Experiment. RSC. Available at: 4.[1] Organo-fluorine chemistry V. Beilstein Journals. Available at:
Sources
Solubility Profile & Crystallization Thermodynamics: 4-Ethyl-2,5-difluorobenzoic Acid
The following technical guide details the solubility profile and thermodynamic characterization of 4-Ethyl-2,5-difluorobenzoic acid (CAS: 2091530-14-0).
This guide is structured for researchers requiring rigorous protocols for solubility determination, solvent selection for crystallization, and process scaling. Given the proprietary nature of specific equilibrium data for this exact isomer, this guide synthesizes validated analog data (2,5-difluorobenzoic acid) with predictive physicochemical modeling to establish a baseline, followed by a self-validating experimental protocol to generate the exact profile.
Executive Summary & Compound Architecture
4-Ethyl-2,5-difluorobenzoic acid is a critical intermediate, primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals and fluorinated pharmaceutical active ingredients (APIs). Its solubility profile is governed by a "push-pull" electronic and steric environment:
-
The Fluorine Effect (2,5-position): High electronegativity induces strong dipole moments, enhancing solubility in polar aprotic solvents (e.g., Acetone, THF) while reducing solubility in non-polar hydrocarbons due to lipophobicity.
-
The Ethyl Tail (4-position): Introduces a lipophilic domain, disrupting the crystal lattice energy relative to the parent 2,5-difluorobenzoic acid, typically lowering the melting point (Est. range: 110–130°C) and increasing solubility in moderately polar solvents like Ethyl Acetate.
-
The Carboxyl Head: Facilitates strong intermolecular hydrogen bonding (dimerization), necessitating protic solvents (Alcohols) or high-dielectric aprotics to break the lattice.
Physicochemical Baseline (Analog Comparison)
To guide experimental design, we utilize validated data from structural analogs:
| Property | 4-Ethyl-2,5-difluorobenzoic Acid (Target) | 2,5-Difluorobenzoic Acid (Analog A) | 4-Ethylbenzoic Acid (Analog B) |
| CAS | 2091530-14-0 | 2991-28-8 | 619-64-7 |
| Mol.[1][2][3] Weight | 186.16 g/mol | 158.10 g/mol | 150.17 g/mol |
| Est. Melting Pt. | 110–130°C (Predicted) | 132–134°C | 112–113°C |
| pKa (Est.) | ~3.1 | 2.93 | 4.35 |
| Solubility (Water) | < 0.5 g/L (Insoluble) | Insoluble | 0.73 g/L |
Theoretical Solubility Profile
Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility hierarchy for 4-ethyl-2,5-difluorobenzoic acid is predicted as follows. This hierarchy dictates the solvent screening order.
Solvent Tier List
-
Tier 1 (High Solubility): Short-chain Alcohols (Methanol, Ethanol), Ketones (Acetone).
-
Mechanism:[2] Strong H-bond donors (alcohols) disrupt acid dimers; Dipole-dipole interactions (ketones) stabilize the fluorinated ring.
-
-
Tier 2 (Moderate Solubility): Esters (Ethyl Acetate), Ethers (THF).
-
Mechanism:[2] Good compatibility with the ethyl group and the aromatic ring, but less effective at solvating the carboxyl proton than alcohols.
-
-
Tier 3 (Low Solubility / Anti-Solvents): Alkanes (n-Hexane, Heptane), Water.
-
Mechanism:[2] The fluorinated ring is lipophobic (repels alkanes), and the ethyl group is hydrophobic (repels water).
-
Validated Experimental Protocol: Dynamic Laser Monitoring
Do not rely on visual inspection for critical solubility curves. The following protocol uses the Dynamic Laser Monitoring Method , which eliminates subjective error in determining the dissolution point (clear point).
Materials & Setup[2][3][4]
-
Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).
-
Detection: Laser transmissometer or turbidity probe.
-
Agitation: Magnetic stirring at 400 rpm (constant).
-
Solvents: HPLC Grade (Purity > 99.5%).
Workflow Diagram
The following logic flow ensures data integrity during measurement.
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Procedure
-
Preparation: Add a known mass of 4-ethyl-2,5-difluorobenzoic acid (
) and solvent ( ) to the vessel. Calculate initial mass fraction . -
Equilibration: Set the thermostat 10 K below the estimated saturation temperature.
-
Dynamic Heating: Increase temperature at a slow rate (e.g., 2 K/h near the endpoint) while monitoring laser transmittance.
-
Endpoint Detection: The temperature at which transmittance intensity maximizes and plateaus is recorded as
. -
Replication: Repeat the process 3 times. If deviations exceed 0.1 K, discard and re-run.
Thermodynamic Modeling & Data Analysis
To utilize the experimental data for process design (e.g., cooling crystallization), you must fit the data to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature for benzoic acid derivatives.
- : Mole fraction solubility of the solute.[3]
- : Absolute temperature (K).[4][5]
- : Empirical model parameters derived via regression.
Interpretation:
-
A positive
term often indicates a strong temperature dependence of the enthalpy of solution, common in polar solvents like Ethanol. -
Use this model to interpolate solubility at any temperature within the measured range.
van't Hoff Analysis (Enthalpy of Dissolution)
Plot
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Magnitude: A high value (> 30 kJ/mol) implies a steep solubility curve, ideal for cooling crystallization (high yield with moderate cooling).
Application: Crystallization Process Design
Based on the physicochemical profile, the following crystallization strategy is recommended for purification.
Solvent Selection Matrix
| Solvent System | Suitability | Rationale |
| Ethanol / Water | Excellent | High solubility in EtOH (T > 50°C), sharp drop in solubility upon adding water (Anti-solvent). |
| Toluene | Good | Good temperature coefficient. Useful for removing polar impurities. |
| Ethyl Acetate / Hexane | Moderate | Good for final polishing; Hexane acts as a strong anti-solvent. |
Process Decision Tree
Figure 2: Solvent selection decision tree based on impurity profile.
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents. Retrieved from (Analogous data source).
- Long, B. et al. (2015). Solubility and Thermodynamics of Solute-Solvent Interactions of 2,5-Difluorobenzoic Acid in Pure Solvents.
- Sha, F. et al. (2013). Thermodynamic models for determination of the solubility of 4-ethylbenzoic acid in different solvents. Fluid Phase Equilibria.
-
NIST Chemistry WebBook. 2,5-Difluorobenzoic acid Thermochemical Data. Retrieved from .
Disclaimer: While this guide utilizes verified physicochemical principles and analog data, specific solubility values should be experimentally validated using the protocols described in Section 3 before scaling up.
Sources
- 1. 2,5-Difluorobenzoic acid CAS#: 2991-28-8 [m.chemicalbook.com]
- 2. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Scalable synthesis protocols for 4-ethyl-2,5-difluorobenzoic acid
Application Note: Scalable Synthesis of 4-Ethyl-2,5-Difluorobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
1.1. Significance of the Target Molecule
4-Ethyl-2,5-difluorobenzoic acid is a critical intermediate in the synthesis of advanced liquid crystal (LC) monomers, particularly those exhibiting negative dielectric anisotropy (
1.2. Retrosynthetic Strategy To achieve a scalable, cost-effective synthesis suitable for kilogram-scale production, we must avoid cryogenic lithiation steps where possible and utilize commercially abundant starting materials.
-
Starting Material: 1,4-Difluorobenzene (Commodity chemical).[2][3]
-
Key Challenges:
-
Regioselectivity: Ensuring the ethyl and carboxyl groups are strictly para to each other while maintaining the 2,5-difluoro pattern.
-
Process Safety: Managing exotherms during Friedel-Crafts acylation and Grignard formation.
-
1.3. Selected Route: The "Friedel-Crafts / Grignard" Pathway This protocol details a robust 4-step linear synthesis:
-
Friedel-Crafts Acylation: Introduction of the carbon skeleton.
-
Wolff-Kishner Reduction: Conversion of the ketone to the ethyl group.
-
Regioselective Bromination: Electrophilic halogenation directed by steric and electronic factors.
-
Grignard Carboxylation: Transformation of the aryl bromide to the target acid via magnesium-halogen exchange (or direct Grignard formation).
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 2,5-Difluoroacetophenone
Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
Rationale: 1,4-Difluorobenzene is symmetric. Acylation occurs ortho to a fluorine atom. The strong ortho-directing effect of fluorine combined with the symmetry guarantees a single regioisomer.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 1,4-Difluorobenzene | 114.09 | 1.0 | Substrate |
| Acetyl Chloride | 78.50 | 1.2 | Electrophile |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.3 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | 5 Vol | Solvent |
Protocol:
-
Setup: Charge a dry reactor with AlCl₃ (1.3 eq) and DCM (3 Vol) under nitrogen atmosphere. Cool to 0–5 °C.
-
Addition: Add Acetyl Chloride (1.2 eq) dropwise, maintaining temperature <10 °C. Stir for 15 min to form the acylium complex.
-
Reaction: Add 1,4-Difluorobenzene (1.0 eq) diluted in DCM (2 Vol) slowly over 1 hour. The reaction is exothermic; control internal temperature between 5–10 °C.
-
Completion: Allow to warm to 20 °C and stir for 4 hours. Monitor by GC/HPLC (Target >98% conversion).
-
Quench: Pour the reaction mixture slowly into ice-water (10 Vol) containing HCl (1 Vol). Caution: Vigorous gas evolution (HCl).
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine and NaHCO₃.[3] Dry over MgSO₄ and concentrate.
-
Output: 2,5-Difluoroacetophenone (Colorless oil/solid). Yield: ~90-95%.
Step 2: Synthesis of 1-Ethyl-2,5-Difluorobenzene
Mechanism: Wolff-Kishner Reduction (Huang-Minlon Modification)
Rationale: Complete reduction of the carbonyl to a methylene group. The Huang-Minlon modification uses hydrazine hydrate and KOH in high-boiling glycol, avoiding the need for pressurized hydrogenation equipment.
Protocol:
-
Setup: Charge 2,5-Difluoroacetophenone (1.0 eq), Diethylene Glycol (5 Vol), and Hydrazine Hydrate (80%, 2.5 eq) into a reactor fitted with a Dean-Stark trap.
-
Hydrazone Formation: Heat to 120 °C for 2 hours. Water will begin to distill off.
-
Base Addition: Cool to 80 °C. Add KOH pellets (2.5 eq) carefully.
-
Reduction: Heat to 180–190 °C. Distill off water/excess hydrazine until the internal temperature rises to the set point. Reflux for 4–6 hours.[1]
-
Workup: Cool to room temperature. Pour into water (10 Vol). Extract with Hexanes or MTBE (3 x 3 Vol).
-
Purification: Wash organics with 1N HCl (to remove hydrazine traces) and brine. Concentrate. Distillation is recommended for high purity.
-
Output: 1-Ethyl-2,5-difluorobenzene (Clear liquid). Yield: ~85%.
Step 3: Synthesis of 4-Bromo-1-ethyl-2,5-difluorobenzene
Mechanism: Electrophilic Aromatic Substitution (Bromination)
Rationale: This is the critical regioselectivity step.
-
Directing Effects: The Ethyl group directs ortho/para. The Fluorines direct ortho.
-
Analysis:
-
Position 3 (ortho to F2, meta to Et): Disfavored.
-
Position 6 (ortho to F5, ortho to Et): Sterically crowded.
-
Position 4 (ortho to F5, para to Et): Sterically favored and electronically activated by the para-alkyl group.
-
-
Result: High selectivity for the 4-bromo isomer.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Ethyl-2,5-difluorobenzene | 1.0 | Substrate |
| Bromine (Br₂) | 1.05 | Reagent |
| Iron powder (Fe) | 0.05 | Catalyst |
| DCM or CHCl₃ | 5 Vol | Solvent |
Protocol:
-
Setup: Charge substrate, solvent, and Fe powder. Cool to 0 °C.
-
Addition: Add Br₂ dropwise in the dark. Control exotherm <5 °C.
-
Reaction: Stir at 0–10 °C for 2 hours. Monitor by GC. Over-bromination leads to dibromo-impurities; stop at 98% conversion.
-
Quench: Add saturated NaHSO₃ (sodium bisulfite) solution to quench excess bromine (color change from red to yellow/clear).
-
Workup: Extract, wash with water, dry, and concentrate.
-
Output: 4-Bromo-1-ethyl-2,5-difluorobenzene. Yield: ~85-90%.
Step 4: Synthesis of 4-Ethyl-2,5-Difluorobenzoic Acid
Mechanism: Grignard Formation / Carboxylation
Rationale: Converting the bromide to the acid.[3][4] While n-BuLi (-78 °C) is common in academic papers (See Ref 1, 2), Isopropylmagnesium Chloride (Turbo Grignard) or standard Grignard formation (Mg turnings) is superior for scale-up, operating at -10 °C to 20 °C.
Protocol (Grignard Method):
-
Grignard Formation:
-
Charge Mg turnings (1.2 eq) and minimal THF into a dry reactor. Initiate with a crystal of Iodine.
-
Add 10% of the 4-Bromo-1-ethyl-2,5-difluorobenzene solution in THF. Heat to initiate (exotherm/color change).
-
Dropwise add the remaining bromide solution at a rate to maintain gentle reflux (or 40-50 °C). Stir for 2 hours after addition.
-
-
Carboxylation:
-
Cool the Grignard reagent to -5 °C.
-
Bubble excess CO₂ gas (dried through a CaCl₂ tube) into the solution. The temperature will rise; maintain <10 °C.[5]
-
Stir until exotherm ceases and the mixture becomes a thick slurry (magnesium carboxylate).
-
-
Hydrolysis:
-
Carefully quench with 2N HCl (pH < 2).
-
-
Isolation:
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane.
-
Output: 4-Ethyl-2,5-difluorobenzoic acid (White crystalline solid). Yield: ~75-80%.
Part 3: Visualization & Process Logic
Synthetic Pathway Diagram
Caption: Linear synthesis flow from 1,4-difluorobenzene to target acid via acetylation, reduction, bromination, and carboxylation.
Workup & Purification Logic
Caption: Acid-Base purification strategy to isolate the benzoic acid from non-acidic organic byproducts.
Part 4: Quality Control & Safety
4.1 Analytical Specifications
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): >99.5% (Critical for Liquid Crystal applications).
-
1H NMR (DMSO-d6):
- 13.0 (br s, 1H, COOH)
- 7.6-7.8 (m, 1H, Ar-H ortho to COOH)
- 7.2-7.4 (m, 1H, Ar-H ortho to Ethyl)
- 2.6 (q, 2H, CH2)
- 1.2 (t, 3H, CH3)
-
19F NMR: Two distinct signals (approx -110 to -120 ppm), showing para-coupling patterns.
4.2 Safety Considerations
-
Hydrofluoric Acid (HF) Potential: While no HF is added, thermal decomposition of fluorinated aromatics under extreme conditions can release HF. Use appropriate ventilation.
-
Grignard Reagents: Highly flammable and moisture sensitive. Ensure reactor is inerted with N₂.
-
Bromine: Highly toxic and corrosive. Use a scrubbing system for HBr off-gas during Step 3.
References
-
Synthesis of 4-Bromo-2,5-difluorobenzoic Acid. ChemicalBook. (Detailed protocol for the bromo-analog using n-BuLi/CO2). Link
-
Method for preparing 4-bromo-2,6-difluorobenzoic acid. Google Patents CN101050176A. (Describes lithiation and carboxylation techniques for difluorobenzoic acids). Link
-
Application Notes for Scale-up Synthesis of Ethyl 4-(4-fluorophenyl)benzoate. BenchChem. (General protocols for handling fluorinated benzoate intermediates). Link
-
4-Ethyl-2,5-difluorobenzoic acid Product Page. BLD Pharm. (Confirmation of CAS 2091530-14-0 and commercial availability of the target). Link
-
Regioselective Lithiation of 1,2,4-Trichlorobenzene. ResearchGate. (Mechanistic insight into regioselectivity of lithiation/halogenation on substituted aromatics). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-bromo-2,5-difluorobenzoic acid | 28314-82-1 [chemicalbook.com]
- 3. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. researchgate.net [researchgate.net]
- 7. globalscientificjournal.com [globalscientificjournal.com]
Application Note: Optimization of Reaction Conditions for 4-Ethyl-2,5-difluorobenzoic Acid Derivatives
Introduction & Mechanistic Rationale
Fluorinated benzoic acid derivatives are highly privileged scaffolds in modern drug discovery. The incorporation of fluorine atoms modulates the pKa of the carboxylic acid, enhances metabolic stability, and improves lipophilicity—critical parameters for optimizing pharmacokinetic profiles in candidates such as METTL3 inhibitors and PRMT5 antagonists[1]. Specifically, 4-ethyl-2,5-difluorobenzoic acid (CAS: 2091530-14-0) and its derivatives serve as versatile building blocks for library synthesis.
The synthesis of these derivatives typically relies on halogen-metal exchange or directed ortho-metalation (DoM). The strong inductive electron-withdrawing effect of the fluorine atoms increases the acidity of adjacent aromatic protons, making DoM a competing pathway during halogen-metal exchange[2]. Furthermore, the transient aryllithium intermediates are highly prone to eliminating lithium fluoride to form highly reactive aryne side-products, dictating the need for strict temperature control and optimized solvent systems[3].
This application note details the optimized, scalable synthesis of 4-ethyl-2,5-difluorobenzoic acid starting from 1,4-dibromo-2,5-difluorobenzene, focusing on the causality behind solvent selection, base choice, and temperature control.
Synthesis Strategy & Workflow
To circumvent the regioselectivity issues associated with direct alkylation of difluorobenzenes, a stepwise double halogen-metal exchange strategy is employed.
-
Ethylation: 1,4-dibromo-2,5-difluorobenzene undergoes a rapid bromine-lithium exchange. The resulting aryllithium is trapped with ethyl iodide.
-
Carboxylation: The second bromine atom is exchanged, followed by a quench with anhydrous carbon dioxide to yield the target carboxylic acid.
Figure 1: Stepwise synthesis and derivatization workflow for 4-ethyl-2,5-difluorobenzoic acid.
Optimization of Metalation and Carboxylation
Achieving high yields and purity requires fine-tuning the metalation conditions. The interplay between the base, solvent, and temperature dictates the stability of the intermediate and the overall conversion efficiency.
Causality of Experimental Choices
-
Solvent Selection (THF vs. 2-MeTHF): While tetrahydrofuran (THF) is the classical solvent for lithiation, the transient 1-lithio-4-ethyl-2,5-difluorobenzene species exhibits limited solubility in THF at cryogenic temperatures, leading to localized precipitation and sluggish reaction kinetics. Switching to 2-methyltetrahydrofuran (2-MeTHF) significantly enhances the solubility of the aryllithium species at -65 °C to -78 °C, ensuring a homogeneous reaction mixture and rapid metalation[4]. Non-ethereal solvents like toluene result in extremely poor conversion due to the lack of lithium coordination[4].
-
Base Selection & Temperature Control: Standard lithiation with n-butyllithium (n-BuLi) mandates strict cryogenic conditions (-78 °C) to prevent the elimination of LiF and subsequent aryne formation. However, utilizing a magnesium amide base such as TMPMgCl·LiCl (Turbo-Grignard) allows the formation of a significantly more stable arylmagnesium species. This permits the metalation to be conducted at higher, more industrially viable temperatures (-20 °C) without compromising regioselectivity or risking aryne-induced degradation[3].
Figure 2: Logical relationships between solvent, base, and temperature in metalation optimization.
Quantitative Optimization Data
The following table summarizes the optimization of the second metalation/carboxylation step (conversion of 1-bromo-4-ethyl-2,5-difluorobenzene to 4-ethyl-2,5-difluorobenzoic acid):
| Base (1.1 equiv) | Solvent (Vol) | Temperature (°C) | Conversion (%) | Regioselectivity (%) | Isolated Yield (%) |
| n-BuLi | THF (10V) | -78 | >95 | 98 | 82 |
| n-BuLi | 2-MeTHF (10V) | -65 | >98 | 99 | 89 |
| n-BuLi | Toluene (10V) | -65 | <20 | N/A | 15 |
| TMPMgCl·LiCl | THF (10V) | -20 | >95 | 95 | 85 |
Note: 2-MeTHF with n-BuLi provides the optimal balance of yield and kinetic efficiency, provided cryogenic capabilities are available.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates an in-process Quality Control (QC) step to ensure the transient organometallic species has fully formed before the addition of the electrophile, preventing the carryover of unreacted starting material.
Part A: Synthesis of 1-Bromo-4-ethyl-2,5-difluorobenzene
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet.
-
Substrate Charging: Charge the flask with 1,4-dibromo-2,5-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous 2-MeTHF (100 mL).
-
Cooling: Cool the clear solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70 °C.
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 15.5 mL, 38.6 mmol, 1.05 equiv) over 30 minutes. Maintain the internal temperature below -65 °C during the addition.
-
In-Process QC (Self-Validation):
-
Action: Withdraw a 0.1 mL aliquot and quench into a GC vial containing 0.5 mL of anhydrous DMF.
-
Validation criteria: Analyze via GC/MS. The complete disappearance of the dibromo starting material and the presence of 4-bromo-2,5-difluorobenzaldehyde confirms >95% lithiation[4]. Do not proceed until this is verified.
-
-
Electrophile Addition: Add ethyl iodide (6.3 g, 40.5 mmol, 1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (2 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate.
Part B: Carboxylation to 4-Ethyl-2,5-difluorobenzoic Acid
-
Preparation: In a clean, dry setup, dissolve the intermediate from Part A in anhydrous 2-MeTHF (100 mL) under nitrogen.
-
Cooling & Lithiation: Cool to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 16.2 mL, 40.5 mmol, 1.1 equiv). Stir for 45 minutes.
-
In-Process QC: Withdraw a 0.1 mL aliquot, quench with DMF, and analyze by GC/MS to confirm the formation of 4-ethyl-2,5-difluorobenzaldehyde, indicating successful second lithiation[4].
-
Carboxylation: Bubble anhydrous CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes at -78 °C. The solution will become cloudy as the lithium carboxylate precipitates.
-
Workup & Isolation: Allow the mixture to warm to 0 °C. Quench with 1M HCl (100 mL) to adjust the aqueous layer to pH 1-2. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers and extract with 1M NaOH (2 x 50 mL). Discard the organic layer (removes neutral impurities). Acidify the combined aqueous NaOH extracts with concentrated HCl to pH 1. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum to yield pure 4-ethyl-2,5-difluorobenzoic acid.
References
- 1,4,9-Triazaspiro[5.
- Source: chemicalbook.
- Source: acs.
- Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium-bis-Diisopropylamide (MBDA)
Sources
Application Notes and Protocols for 4-Ethyl-2,5-difluorobenzoic Acid in Agrochemical Formulation Development
Abstract
This technical guide provides a comprehensive framework for the utilization of 4-ethyl-2,5-difluorobenzoic acid as a pivotal intermediate in the research and development of novel agrochemical formulations. While direct data on formulated products containing this specific molecule are not publicly available, its structural motifs—a difluorinated benzene ring and a carboxylic acid group—position it as a highly valuable precursor for creating potent active ingredients. This document outlines a scientifically grounded, hypothetical pathway for the synthesis of a novel herbicidal agent derived from 4-ethyl-2,5-difluorobenzoic acid. It further details protocols for its formulation into an Emulsifiable Concentrate (EC) and for the subsequent evaluation of its biological efficacy. The methodologies presented herein are based on established principles in agrochemical science and are intended to guide researchers and formulation scientists in exploring the potential of this and similar fluorinated building blocks.
Introduction: The Strategic Role of Fluorine in Agrochemicals
The strategic incorporation of fluorine atoms into the molecular structure of active ingredients has become a cornerstone of modern agrochemical design.[1][2][3][4][5] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, confer significant advantages to the resulting molecules.[5] These benefits include:
-
Enhanced Biological Activity: Fluorine substitution can increase the binding affinity of a molecule to its target enzyme or receptor, leading to higher potency and allowing for lower application rates.[2][4]
-
Increased Metabolic Stability: The robustness of the C-F bond makes fluorinated compounds more resistant to metabolic degradation by enzymes within the target organism and in the environment, prolonging their active lifespan.[2][4][5]
-
Improved Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which influences its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, thereby improving its uptake and translocation.[2][4]
4-Ethyl-2,5-difluorobenzoic acid is a prime example of a fluorinated building block that can serve as a starting point for the synthesis of new-generation agrochemicals.[3] Its difluorinated phenyl ring offers a stable scaffold, while the carboxylic acid group provides a reactive handle for further chemical modifications to create diverse and potent active ingredients.
Synthesis of a Hypothetical Active Ingredient: "Ethoflufen-amide"
To illustrate the potential of 4-ethyl-2,5-difluorobenzoic acid, we propose the synthesis of a hypothetical herbicidal active ingredient, which we will refer to as "Ethoflufen-amide." This compound is an N-substituted amide, a common structural class for many commercial herbicides. The synthesis proceeds via a two-step process: formation of an acyl chloride followed by amidation.
Synthesis Workflow
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorideresearch.online [fluorideresearch.online]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Coupling Reactions Involving 4-Ethyl-2,5-Difluorobenzoic Acid Moieties
[1]
Abstract
4-Ethyl-2,5-difluorobenzoic acid (EFBA) is a specialized fluorinated building block critical in the synthesis of negative dielectric anisotropy liquid crystals and metabolically stable pharmaceutical pharmacophores. Its unique substitution pattern—combining an electron-withdrawing carboxyl group, two activating fluorine atoms, and a lipophilic ethyl chain—presents distinct reactivity profiles compared to non-fluorinated analogues. This guide details optimized protocols for acyl-transfer couplings (esterification/amidation) and nucleophilic aromatic substitutions (
Molecular Analysis & Reactivity Profile[1]
Before initiating synthesis, it is crucial to understand the electronic landscape of the EFBA moiety. The 2,5-difluoro substitution pattern creates a "push-pull" electronic environment that dictates regioselectivity.
Structural Dynamics
-
C1-Carboxyl (COOH): The primary handle for coupling. The ortho-fluorine at C2 increases the acidity of the proton but also imposes steric bulk, potentially retarding nucleophilic attack at the carbonyl carbon during standard coupling events.
-
C2-Fluorine: Highly activated for nucleophilic displacement (
) due to the strong electron-withdrawing effect of the ortho-carbonyl group. -
C5-Fluorine: Relatively stable. It is meta to the carboxyl EWG and ortho to the electron-donating ethyl group, making it significantly less reactive than the C2-fluorine.
-
C4-Ethyl: Provides lipophilicity and solubility in organic solvents, crucial for liquid crystal applications.
Strategic Reaction Pathways
We define two primary coupling modules:
-
Module A (Linker Formation): Utilizing the COOH group to form esters or amides.
-
Module B (Core Functionalization): Utilizing the C2-F bond for
couplings.
Module A: Acyl-Transfer Couplings (Esterification & Amidation)[1]
Challenge: The Ortho-Fluorine Effect
Direct coupling using standard carbodiimides (DCC/EDC) can be sluggish due to the steric hindrance and electron-withdrawal of the C2-fluorine, which reduces the nucleophilicity of the carboxylate oxygen (in activated ester formation). Acid chloride activation is the preferred route for high-yield synthesis, particularly for liquid crystal precursors involving phenol coupling.
Protocol A1: Acid Chloride Mediated Esterification
This method is the industry standard for coupling EFBA with phenols to generate liquid crystal mesogens.
Reagents:
-
Substrate: 4-Ethyl-2,5-difluorobenzoic acid (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (
) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) -
Catalyst: DMF (0.05 equiv)[1]
-
Coupling Partner: Phenol derivative (1.05 equiv)[1]
-
Base: Pyridine or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Toluene (for acid chloride step) / DCM (for coupling step)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried RBF with EFBA (10 mmol) and dry Toluene (50 mL).
-
Add catalytic DMF (2-3 drops).
-
Add
(30 mmol) dropwise at room temperature. -
CRITICAL: Heat to reflux (80°C) for 2-3 hours. The electron-deficient ring requires thermal energy to fully convert to the acid chloride. Monitor by TLC (quench aliquot with MeOH).
-
Evaporation:[1] Remove solvent and excess
under reduced pressure. Azeotrope with dry toluene twice to remove trace HCl.
-
-
Coupling:
-
Workup:
Protocol A2: HATU-Mediated Amidation
For medicinal chemistry applications involving amines, HATU provides a milder alternative that avoids the harsh conditions of acid chloride formation.
Reagents:
Procedure:
-
Dissolve EFBA in DMF (0.2 M concentration).
-
Add DIPEA and stir for 5 minutes to pre-activate the carboxylate.
-
Add HATU.[1][5] The solution should turn slightly yellow. Stir for 10 minutes.
-
Add the Amine.
-
Stir at RT for 2-4 hours.
-
Note: If the amine is sterically hindered, heating to 50°C may be required due to the ortho-F hindrance on the acid.
Module B: Nucleophilic Aromatic Substitution ( )
Regioselectivity Logic
The 2,5-difluoro pattern is not symmetric.[1]
-
Site of Attack: C2 .
-
Reasoning: The C2 position is ortho to the strong Electron Withdrawing Group (COOH). This stabilizes the Meisenheimer complex intermediate significantly more than the C5 position (which is meta to COOH).
-
Outcome: Selective displacement of the C2-Fluorine by amines or alkoxides.
Protocol B1: C2-Selective Amination
This reaction is useful for creating anthranilic acid derivatives.
Reagents:
-
EFBA (1.0 equiv)[1]
-
Primary/Secondary Amine (2.0 - 3.0 equiv)[1]
-
Base:
(2.0 equiv) or (for faster rates)[6] -
Solvent: DMSO or NMP (Polar aprotic is essential)
Step-by-Step Methodology:
-
Setup:
-
Dissolve EFBA (5 mmol) in DMSO (10 mL).
-
Add
(10 mmol). -
Add Amine (10-15 mmol). Note: Excess amine acts as both nucleophile and base buffer.
-
-
Reaction:
-
Heat to 80-100°C .[6]
-
Monitoring: The reaction is slower than 2,4-difluoronitrobenzene due to the weaker activation of COOH vs
. Expect reaction times of 12-24 hours. -
Checkpoint: If C5 substitution is observed (rare), lower the temperature and use a less polar solvent (e.g., THF/reflux).
-
-
Workup (Critical for DMSO removal):
Visualized Workflows
The following diagrams illustrate the decision logic and experimental flow for these couplings.
Reaction Landscape & Regioselectivity
Caption: Divergent synthetic pathways for EFBA. Path A utilizes the carboxyl handle; Path B exploits the activated C2-fluorine.
Acid Chloride Esterification Workflow
Caption: Step-by-step protocol for converting EFBA to liquid crystal ester precursors.
Quantitative Data Summary
| Reaction Type | Reagents | Temperature | Typical Yield | Key Challenge |
| Esterification | 80°C (step 1), RT (step 2) | 85-95% | Moisture sensitivity; HCl removal.[1] | |
| Amidation | HATU, DIPEA, Amine | RT to 50°C | 75-90% | Steric bulk of ortho-F may slow kinetics. |
| Amine, | 80-100°C | 60-80% | Regioselectivity (C2 vs C5); requires heat. |
References
-
BenchChem. Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid. (Analogous chemistry for ortho-fluorobenzoic acids). Link
-
Sigma-Aldrich. Product Specification: 4-Bromo-2,5-difluorobenzoic acid.[1][8] (Precursor and reactivity data).[1][2][4][9][10] Link
-
Beilstein J. Org.[1] Chem. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.[1][3] (Context for fluorinated benzoate liquid crystals). Link
-
ChemScene. Ethyl 4-bromo-2,5-difluorobenzoate Product Data.Link
-
HepatoChem. Amide coupling reaction in medicinal chemistry. (General HATU protocols). Link
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 [sigmaaldrich.com]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Purification techniques to remove isomers from 4-ethyl-2,5-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-ethyl-2,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in removing isomeric impurities from their target compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common initial questions regarding the purification of 4-ethyl-2,5-difluorobenzoic acid and its isomers.
Q1: What are the most likely isomeric impurities in my 4-ethyl-2,5-difluorobenzoic acid sample?
The identity and proportion of isomeric impurities are highly dependent on the synthetic route used. However, the most common isomers are positional isomers, where the ethyl group and fluorine atoms are arranged differently on the benzoic acid ring. For instance, if the synthesis starts from a disubstituted fluorobenzene, you might encounter isomers such as:
-
3-ethyl-2,5-difluorobenzoic acid
-
2-ethyl-4,6-difluorobenzoic acid
-
Positional isomers of the difluorobenzoic acid starting material.[1][2]
It is crucial to obtain an analytical profile of your crude material using techniques like HPLC, GC-MS, or NMR to identify the specific impurities you need to remove.
Q2: Why is it so difficult to separate these positional isomers?
Positional isomers often present a significant purification challenge because they have very similar physical and chemical properties.[3] These similarities include:
-
Molecular Weight: Identical.
-
Polarity and Solubility: Very close, making separation by simple crystallization or extraction difficult.
-
pKa: The acidity of the carboxylic acid group will be only subtly affected by the different substituent positions, leading to similar behavior in acid-base extractions and ion-exchange chromatography.[4]
-
Boiling and Melting Points: Often very close, rendering distillation or melt crystallization ineffective unless a eutectic system is formed.[5]
These small differences require high-resolution separation techniques to resolve.
Q3: How can I quickly assess the isomeric purity of my sample before and after purification?
A rapid purity assessment is essential for method development. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) are ideal for this.
-
Reversed-Phase HPLC (RP-HPLC): A C18 column with a mobile phase of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid or acetic acid, is a good starting point. The acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks and better resolution.[6]
-
UPC² or SFC: This technique is particularly adept at separating positional isomers and can be faster than HPLC.[3] A typical screening method would use a Torus 2-PIC or DIOL column with a supercritical CO2/methanol gradient.
Part 2: Troubleshooting and Purification Strategy Selection
This section provides a decision-making framework and detailed troubleshooting for the primary purification techniques.
Decision-Making Workflow for Purification Technique Selection
The choice of purification technique depends on the scale of your experiment, the required purity, and the available equipment. Use the following diagram to guide your decision.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Crystallization
Q4: My fractional crystallization attempt did not improve the isomeric purity. What could be wrong?
This is a common issue when isomers have very similar solubilities. Here’s how to troubleshoot:
-
Inadequate Solvent Screening: The choice of solvent is critical. You need a solvent where the target compound and the isomers have a significant solubility difference at different temperatures. A good solvent will dissolve the compound when hot but allow only the desired isomer to crystallize upon cooling, leaving impurities in the mother liquor.
-
Cooling Rate is Too Fast: Rapid cooling can cause co-precipitation of all isomers. A slow, controlled cooling rate is essential to allow for the selective formation of pure crystals.
-
No Seeding: Introducing a small seed crystal of the pure desired isomer can promote selective crystallization and prevent the spontaneous nucleation of impurities.[7]
Protocol 1: Systematic Solvent Screening for Fractional Crystallization
-
Preparation: Place ~20 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane, or mixtures) dropwise at room temperature until the solid just dissolves.
-
Solubility Test: If the solid dissolves easily at room temperature, the solvent is too good. If it is insoluble, it is a poor solvent. A good candidate solvent will have poor solubility at room temperature but high solubility at its boiling point.
-
Heating and Cooling: For promising solvents, heat the mixture to boiling to fully dissolve the solid. Then, allow it to cool slowly to room temperature, and finally, place it in an ice bath.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a good recovery of crystalline material while leaving a visible amount of dissolved material (the impurities) in the supernatant.
-
Analysis: Analyze the crystals and the mother liquor by HPLC or GC to determine if enrichment of the desired isomer has occurred.
Troubleshooting Guide: Preparative Chromatography (HPLC & SFC)
High-resolution chromatography is often the most effective method for separating challenging isomers.[8][9]
Q5: I'm trying to develop a preparative HPLC method, but my isomer peaks are co-eluting. How can I improve the separation?
Improving resolution (Rs) is key. The resolution is a function of efficiency (N), selectivity (α), and retention (k).
-
Increase Selectivity (α): This is the most powerful way to improve resolution.
-
Change the Stationary Phase: If you are using a standard C18 column, the separation is based primarily on hydrophobicity. Since isomers have similar hydrophobicities, this may not be sufficient. Consider a phenyl-hexyl phase for π-π interactions or a polar-embedded phase. For aromatic acids, normal-phase chromatography on a silica or amine-bonded column can also provide unique selectivity.[4]
-
Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) in reversed-phase can alter selectivity due to different interactions with the analyte and stationary phase.
-
-
Increase Efficiency (N):
-
Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates, leading to sharper peaks.
-
-
Optimize the Gradient: A shallower gradient around the elution time of your isomers will give the separation more time to occur, often dramatically improving resolution.[10]
Q6: I'm seeing significant peak tailing for my benzoic acid in RP-HPLC. What is the cause and the solution?
Peak tailing for acidic compounds is typically caused by secondary interactions between the ionized carboxylate and active sites (e.g., free silanols) on the silica support.
-
Cause: At a neutral pH, the carboxylic acid is deprotonated to a carboxylate anion, which can interact strongly and non-specifically with the stationary phase.
-
Solution: Suppress Ionization. Add a small amount of a volatile acid to the mobile phase. This shifts the equilibrium towards the neutral, protonated form of the acid, which behaves more predictably in reversed-phase chromatography.[6]
-
Recommended Modifiers: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). TFA often provides sharper peaks but can be difficult to remove from the final product. Formic acid is generally a good first choice.
-
Q7: When should I choose preparative Supercritical Fluid Chromatography (SFC) over HPLC?
SFC is an excellent alternative to HPLC and is often superior for isomer separations.[11][12][13]
-
Key Advantages of SFC:
-
Orthogonal Selectivity: SFC is primarily a normal-phase technique, offering different selectivity compared to RP-HPLC.[13]
-
Higher Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster flow rates and rapid column equilibration, significantly increasing throughput.[13][14]
-
Reduced Solvent Consumption: Using CO2 as the main mobile phase dramatically reduces the use of organic solvents, making it a "greener" and more cost-effective technology.[14]
-
Easier Fraction Recovery: Evaporating CO2 from collected fractions is much faster and requires less energy than removing water and acetonitrile from HPLC fractions.[12]
-
Consider SFC if you have access to the instrumentation, need high throughput, and are separating structurally similar, non-polar to moderately polar isomers.[13]
Method Development and Optimization Workflow
Caption: Workflow for preparative chromatography method development.
Part 3: Experimental Protocols
Protocol 2: Generic Preparative HPLC Method Development
This protocol outlines a systematic approach to developing a purification method for 4-ethyl-2,5-difluorobenzoic acid and its isomers.
-
Analytical Scouting:
-
Column: Start with a standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution window of the isomers to maximize resolution. Test methanol as an alternative to acetonitrile to see if selectivity improves.
-
-
Method Scale-Up:
-
Once an analytical method with adequate resolution (Rs > 1.5) is achieved, scale it up to a preparative column packed with the same stationary phase.
-
Use a column scale-up calculator to determine the new flow rate and gradient times based on the column dimensions. The sample loading should be determined empirically.
-
-
Purification and Fraction Collection:
-
Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) or the initial mobile phase.
-
Perform the preparative run, collecting fractions based on UV detection.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and remove the solvent via rotary evaporation or lyophilization.
-
Protocol 3: Generic Preparative SFC Method Development
-
Analytical Scouting:
-
Columns: Screen several analytical SFC columns with different selectivities (e.g., Diol, 2-Picolylamine (2-PIC), Chiral phases).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent/Modifier): Methanol is a common starting point.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 40% Methanol in 5 minutes).
-
System Parameters: Maintain a back pressure of ~120 bar and a column temperature of 40°C.[15]
-
-
Method Optimization:
-
Adjust the gradient slope to improve resolution.
-
Adding an acidic additive (e.g., 0.2% formic acid) to the co-solvent can sometimes improve the peak shape for acidic analytes.[3]
-
-
Scale-Up and Purification:
-
Scale the method to a preparative SFC column with the same chemistry.
-
Due to the high efficiency of SFC, loading can often be significantly higher than in HPLC.[13]
-
Collect fractions using a gas-liquid separator (GLS), which vents the CO2 and deposits the purified compound dissolved in the small amount of co-solvent.[14] This greatly simplifies product recovery.
-
Data Summary Table
| Parameter | Preparative HPLC | Preparative SFC | Fractional Crystallization |
| Primary Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between supercritical fluid mobile phase and solid stationary phase | Differential solubility in a given solvent |
| Typical Throughput | Lower | Higher[13] | Highest (for large scale) |
| Solvent Consumption | High | Low (up to 70% reduction)[12] | Moderate to High |
| Product Recovery | Complex (solvent evaporation) | Simple (CO2 venting)[12] | Simple (filtration) |
| Resolution Power | High | Very High (especially for isomers)[11] | Variable, often lower |
| Best For | High-purity, small to medium scale | High-purity, high-throughput, "green" chemistry | Large scale, moderate purity requirements |
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Omics. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Publishing Group. Retrieved from [Link]
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 415-420. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
Jin, H. L., & Lee, Y. S. (1998). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Liquid Chromatography & Related Technologies, 21(18), 2843-2854. Retrieved from [Link]
- Subramanian, G. (Ed.). (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
-
ChiralQuest. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Scirp.org. (n.d.). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Lipka, E., et al. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. Journal of Chromatography A, 1653, 462270. Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Nawrocki, J., & Slazak, J. (1993). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 657(1), 1-28. Retrieved from [Link]
- Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
-
Patsnap Eureka. (2009, July 1). Crystal pelleting and purifying method of aromatic carboxylic acid products. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Shiau, L. D., & Cheng, C. Y. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 9(11), 1918. Retrieved from [Link]
-
Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved from [Link]
-
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
-
Terabe, S., Yashima, T., Tanaka, N., & Araki, M. (1988). Separation of oxygen isotopic benzoic acids by capillary zone electrophoresis based on isotope effects on the dissociation of the carboxyl group. Analytical Chemistry, 60(15), 1673-1677. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]
-
WorldOfChemicals. (2026, February 21). Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. Retrieved from [Link]
-
Global Scientific Journal. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Difluorobenzoic acid (CAS 455-40-3) - Chemical & Physical Properties. Retrieved from [Link]
-
ChemRar. (2023, March 15). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
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- 4. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
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- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. waters.com [waters.com]
- 14. selvita.com [selvita.com]
- 15. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4-Ethyl-2,5-difluorobenzoic Acid
Welcome to the technical support center for 4-ethyl-2,5-difluorobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in their synthetic routes involving this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your desired reaction outcomes.
Understanding the Challenge: The "Ortho Effect" and Steric Hindrance
4-Ethyl-2,5-difluorobenzoic acid presents a unique set of challenges primarily due to the "ortho effect" of the fluorine substituent at the 2-position and the combined steric bulk of the ethyl and fluoro groups. The ortho-fluoro group significantly influences the molecule's reactivity in several ways:
-
Increased Acidity: The strong electron-withdrawing inductive effect of the ortho-fluorine atom increases the acidity of the carboxylic acid. This can be advantageous, as it makes the carbonyl carbon more electrophilic.[1][2][3]
-
Steric Hindrance: The fluorine atom at the ortho position, along with the ethyl group at the 4-position, creates significant steric bulk around the carboxylic acid functional group. This crowding can physically block incoming nucleophiles, slowing down or even preventing reactions such as amidation and esterification.[1][2][3]
-
Conformational Effects: The steric clash between the ortho-fluoro substituent and the carboxylic acid group can force the -COOH group to twist out of the plane of the benzene ring. This can disrupt resonance and further impact reactivity.[1][4]
The following sections provide practical solutions to overcome these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with 4-ethyl-2,5-difluorobenzoic acid in a question-and-answer format.
Q1: My amide coupling reaction with a primary/secondary amine is giving low to no yield. What are the likely causes and how can I fix it?
A1: This is a classic case of steric hindrance impeding the nucleophilic attack of the amine on the activated carboxylic acid. The bulky ortho-fluoro and ethyl groups on the benzoic acid, potentially combined with a bulky amine, create a significant energy barrier for the reaction.
Troubleshooting Steps & Solutions:
-
Activate the Carboxylic Acid: Direct condensation of the carboxylic acid and amine is unlikely to be successful. The carboxylic acid must be activated to a more reactive species.
-
Formation of an Acyl Chloride: This is often the most robust method for highly hindered acids. Reacting 4-ethyl-2,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride will generate the more reactive acyl chloride.[] The subsequent reaction with the amine should proceed more readily.
-
Use of High-Activity Coupling Reagents: Standard coupling reagents may not be sufficient. Opt for more potent activating agents known to be effective for hindered substrates. A comparison of common coupling reagents is provided in Table 1. For particularly challenging cases, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are often more effective than carbodiimides like DCC or EDC.[][6]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Providing more thermal energy can help overcome the activation barrier. However, monitor the reaction closely for potential side reactions or degradation of starting materials.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving sluggish reactions to completion by providing rapid and efficient heating.
-
-
Consider the Amine's Steric Profile: If possible, using a less sterically hindered amine can significantly improve reaction outcomes.
Q2: I'm attempting an esterification with a secondary or tertiary alcohol and the reaction is not proceeding. What strategies can I employ?
A2: This is a particularly challenging transformation due to the combined steric bulk of both the acid and the alcohol. Standard Fischer esterification conditions (acid catalyst and heat) are often ineffective.[7][8]
Troubleshooting Steps & Solutions:
-
Acyl Chloride Intermediate: As with amide coupling, converting the carboxylic acid to its acyl chloride derivative is a highly effective strategy. The increased electrophilicity of the acyl chloride will facilitate the attack by the hindered alcohol.
-
Specialized Coupling Reagents and Catalysts:
-
Carbodiimide with a Nucleophilic Catalyst: The use of a carbodiimide like DCC or EDC in combination with a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can promote esterification.[9]
-
Yamaguchi Esterification: This method is specifically designed for the formation of esters from sterically hindered carboxylic acids and alcohols. It involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of DMAP.
-
-
Formation of an Activated Ester: In-situ formation of a more reactive ester intermediate can facilitate the reaction. Reagents like HOBt or HOAt can be used in conjunction with a carbodiimide to form these activated esters.[9]
Q3: I am observing side reactions or decomposition of my starting materials at elevated temperatures. Are there milder conditions that can be effective?
A3: Yes, several strategies can promote the reaction under milder conditions, which is particularly important if your substrates are thermally sensitive.
Troubleshooting Steps & Solutions:
-
High-Potency Coupling Reagents at Room Temperature: Modern coupling reagents like HATU, HCTU, or COMU are often effective at or slightly above room temperature, even for challenging substrates.[6] These reagents work by forming highly reactive activated esters.
-
Formation of Acyl Fluorides: Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards nucleophiles. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or XtalFluor-E®. This method has been shown to be effective for coupling sterically hindered substrates with electron-deficient amines.
-
Enzyme-Catalyzed Reactions: For specific applications, enzymatic catalysis can offer a highly selective and mild alternative for amide bond formation, avoiding harsh reagents and conditions.
Data Presentation
The choice of coupling reagent is critical when dealing with sterically hindered substrates. The following table provides a qualitative comparison of commonly used amide coupling reagents.
Table 1: Comparison of Common Amide Coupling Reagents for Sterically Hindered Carboxylic Acids
| Coupling Reagent Class | Examples | General Reactivity | Suitability for Steric Hindrance | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | Moderate | Moderate | Can lead to racemization; byproduct removal can be challenging (DCC). Often require additives like HOBt or HOAt for hindered substrates.[6][10] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | High | High | Generally more efficient and faster than carbodiimides for hindered systems. Byproducts are typically water-soluble, simplifying purification.[6][11] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very High | Very High | Highly effective for difficult couplings, including those with N-methylated amino acids. Can be more expensive.[6] |
| Triazine-based | DMTMM | Moderate | Moderate | Can be used in aqueous or alcoholic solutions, which can be an advantage for certain substrates.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key strategies to overcome steric hindrance in reactions with 4-ethyl-2,5-difluorobenzoic acid.
Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate
This two-step protocol is a robust method for coupling with a wide range of amines.
Step 1: Synthesis of 4-Ethyl-2,5-difluorobenzoyl chloride
-
To a solution of 4-ethyl-2,5-difluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.
-
Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-ethyl-2,5-difluorobenzoyl chloride can often be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 4-ethyl-2,5-difluorobenzoyl chloride (1.0 eq.) in the same solvent to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: HATU-Mediated Amide Coupling
This one-pot protocol is highly effective for sterically hindered substrates.[12]
-
To a solution of 4-ethyl-2,5-difluorobenzoic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or NMP under an inert atmosphere, add the amine (1.0-1.2 eq.).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Cool the mixture to 0 °C.
-
Add HATU (1.1-1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Steric hindrance from ortho-fluoro and ethyl groups blocking nucleophilic attack.
Caption: A generalized workflow for overcoming steric hindrance in amide synthesis.
References
- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. (URL not available)
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
- Amide Synthesis. Fisher Scientific. (URL not available)
- Yield comparison with different carboxylic acids.
-
Tips and tricks for difficult amide bond formation? r/Chempros. Reddit. [Link]
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid. Benchchem. (URL not available)
-
Ortho effect. Wikipedia. [Link]
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. (URL not available)
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (URL not available)
- Catalytic Amid
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
- Coupling Reagents. Aapptec Peptides. (URL not available)
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem. (URL not available)
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (URL not available)
-
Ortho effect - A to Z Chemistry. WordPress.com. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid C
- The Ortho Effect of benzoic acids. (URL not available)
-
Novabiochem® Coupling reagents. Merck. [Link]
-
Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. (URL not available)
-
Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
2,5-Difluorobenzoyl chloride, 98% 35730-09-7 India. Ottokemi. [Link]
-
Making Esters From Alcohols. Chemistry LibreTexts. [Link]
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
-
Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. PMC. [Link]
- Peptide Coupling Reagents, More than a Letter Soup. (URL not available)
-
4-5 Chemistry - Esterification and naming esters- Study Notes. IITian Academy. [Link]
-
2,5-Difluorobenzoyl chloride. Chem-Impex. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvent selection for high-purity 4-ethyl-2,5-difluorobenzoic acid
[1]
Executive Summary & Compound Profile
User Context: You are likely synthesizing 4-ethyl-2,5-difluorobenzoic acid as a key intermediate for liquid crystal mesogens or fluorinated pharmaceutical scaffolds. High purity (>99.5%) is critical because isomeric impurities or defluorinated byproducts can drastically alter phase transition temperatures in liquid crystals or biological efficacy in drugs.
The Challenge: The 2,5-difluoro substitution pattern creates a unique polarity profile. The carboxylic acid head is highly polar and H-bond donating, while the fluorinated aromatic ring and ethyl tail add significant lipophilicity. This "amphiphilic-like" character often leads to "oiling out" rather than crystallization if the solvent system is not carefully balanced.
Compound Properties (Reference Data)
| Property | Description | Implications for Recrystallization |
| Structure | Benzoic acid core, 4-ethyl, 2,5-difluoro | Dual polarity: Acidic head (polar) vs. Fluoro-Ethyl body (lipophilic).[1] |
| State | Crystalline Solid | Prone to sublimation at high vacuum/temp; handle carefully during drying. |
| Solubility | Soluble in alcohols, esters, ethers.[1] Insoluble in water, alkanes.[1] | Ideal for "Solvent/Anti-solvent" precipitation. |
| Key Impurities | 2,5-difluorobenzoic acid (de-ethylated), 4-ethyl-2-fluorobenzoic acid (def-fluoro), isomers.[1] | Isomers often have similar solubility, requiring slow cooling for discrimination.[1] |
Solvent Selection Strategy
Do not rely on a single solvent. For this specific fluorinated acid, a binary solvent system is statistically most effective.[1]
Primary Recommendation: The "Polar/Protic" System
Solvent Pair: Ethanol (Solvent) / Water (Anti-solvent)[1][2]
-
Mechanism: The carboxylic acid forms strong hydrogen bonds with ethanol. Water disrupts these interactions at low temperatures, forcing the hydrophobic fluorinated ring to aggregate and crystallize.[1]
-
Best For: Removing polar inorganic salts and highly non-polar tars.
-
Risk: If water is added too fast, the product may oil out.[1]
Secondary Recommendation: The "Lipophilic" System
Solvent Pair: Toluene (Solvent) / Heptane (Anti-solvent)[1]
-
Mechanism: Toluene interacts with the pi-system of the aromatic ring. Heptane acts as a bulk displacer.
-
Best For: Removing unreacted starting materials (e.g., 1,4-dibromo-2,5-difluorobenzene) or non-polar side products.[1]
-
Benefit: Produces very dry, free-flowing crystals that are easy to filter.[1]
Solvent Decision Matrix
| If your crude material is...[1][2][3][4][5] | And contains impurities like...[6] | Use this System |
| Dark/Tarry | Oxidation byproducts, inorganic salts | Ethanol / Water (with Activated Carbon) |
| Sticky/Waxy | Unreacted alkyl-halides, non-polar isomers | Toluene / Heptane |
| Colored (Yellow/Red) | Trace transition metals (Pd/Cu residues) | Methanol / Water (plus Chelation wash) |
Standard Operating Procedure (SOP)
Protocol: Ethanol/Water Recrystallization
Safety Note: Fluorinated benzoic acids can be skin irritants.[7] Wear gloves and eye protection.
-
Pilot Test: Place 50 mg of crude solid in a test tube. Add boiling ethanol dropwise until dissolved. If >2 mL is required, the solvent power is too low.[1] Once dissolved, add hot water dropwise until persistent cloudiness appears.[1][8] Re-heat to clear. Cool. If crystals form, proceed to bulk.[1]
-
Dissolution:
-
Filtration (Optional but Recommended):
-
If the hot solution contains black specks (insolubles), perform a hot filtration through a pre-warmed glass funnel/fluted paper to prevent premature crystallization.[1]
-
-
Anti-Solvent Addition:
-
Keep the ethanol solution near boiling.
-
Slowly add hot water (approx. 90°C) down the side of the flask.
-
Stop immediately when a faint, permanent turbidity (cloudiness) is observed.[1]
-
Add 1-2 drops of ethanol to just clear the solution again.
-
-
Crystallization:
-
Remove from heat.[9] Cap the flask loosely (foil).
-
Insulate: Wrap the flask in a towel. Slow cooling is the secret to high purity.
-
Allow to reach room temperature undisturbed (2-4 hours).
-
Once at RT, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Harvest:
-
Filter via vacuum (Buchner funnel).
-
Wash cake with a cold 50:50 Ethanol/Water mixture.
-
Dry in a vacuum oven at 40°C.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?
A: This is common with fluorinated aromatics. It happens because the product separates as a liquid phase before it reaches its freezing point.
-
The Fix: Re-heat the mixture until the oil dissolves. Add a small amount of more ethanol (solvent). The goal is to lower the saturation slightly so the solution hits the crystal nucleation point before the liquid-liquid separation point.
-
The Trick: Seed the cooling solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
Q2: The crystals are colored (yellow/brown) even after recrystallization.
A: Fluorinated intermediates often trap trace oxidation impurities.
-
The Fix: Repeat the dissolution step in Ethanol. Before adding water, add Activated Carbon (Charcoal) (approx. 1-2% by weight).[1] Boil for 5-10 minutes. Perform a hot filtration (using Celite is best to trap the fine carbon) to remove the charcoal. Then proceed with water addition.[8][9]
Q3: My yield is low (<50%). Where is my product?
A: It is likely still in the "mother liquor" (the filtrate).
-
The Fix: Do not throw away the filtrate. Concentrate it using a rotary evaporator to half its volume. Cool it again to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.
Logic Flow: Solvent Selection Algorithm
The following diagram illustrates the decision process for selecting the correct purification route based on your specific impurity profile.
Caption: Decision logic for selecting the optimal solvent system based on impurity polarity and troubleshooting "oiling out" phenomena.
References
-
Solubility of Fluorinated Benzoic Acids: IUPAC-NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (Provides foundational data on solubility trends for halogenated benzoic acids).
-
General Recrystallization Techniques: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (The authoritative standard for organic purification protocols).
-
Synthesis & Purification Context: "Processes for the preparation of fluorinated benzoic acids." US Patent 6333431B1. (Details specific industrial purification steps for similar fluorinated intermediates).
-
Benzchem Technical Guide: Recrystallization of 4-Amino-2-fluorobenzoic Acid. (Analogous troubleshooting for fluorinated benzoic acid derivatives).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-ethyl-2,5-difluorobenzoic acid before handling.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
Enhancing thermal stability of 4-ethyl-2,5-difluorobenzoic acid based materials
Technical Support Center: 4-Ethyl-2,5-difluorobenzoic Acid (EFBA)
Executive Summary
Welcome to the technical support hub for 4-ethyl-2,5-difluorobenzoic acid (EFBA) . As a key intermediate in the synthesis of fluorinated liquid crystals (LCs) and pharmaceutical active ingredients (APIs), the integrity of EFBA is critical.
Our internal data and field reports indicate that EFBA exhibits a specific thermal vulnerability profile:
-
Facilitated Decarboxylation: The electron-withdrawing nature of the 2,5-difluoro substitution destabilizes the carboxyl bond at elevated temperatures (
), leading to the formation of 1-ethyl-2,5-difluorobenzene. -
Benzylic Oxidation: The 4-ethyl group is susceptible to radical-induced oxidation, particularly in the presence of trace transition metals (Fe, Cu, Pd) remaining from synthesis.
This guide provides autonomous, self-validating protocols to diagnose instability, purify compromised batches, and ensure thermal robustness during downstream processing.
Part 1: Troubleshooting Guide (FAQs)
Q1: My EFBA batch exhibits a melting point depression (observed: 125–128°C; expected: 131–132°C) and smells faintly of aromatics. What is happening?
Diagnosis: You are likely observing thermal decarboxylation .[1][2]
The Science: The 2,5-difluoro substitution pulls electron density from the ring, lowering the activation energy for the loss of
-
Immediate: Run a TGA (Thermogravimetric Analysis). If you see mass loss onset
, the batch is compromised.[1] -
Remediation: Recrystallize using Protocol A (below) to remove the decarboxylated byproduct.[1]
Q2: The material turns yellow/orange upon heating or storage.[1] Is this affecting the nematic phase of my final Liquid Crystal mixture?
Diagnosis: This indicates benzylic oxidation catalyzed by trace metals.[1] The Science: The ethyl group at the 4-position is a "soft" target. Trace metals (ppm levels of Pd from cross-coupling or Fe from reactors) catalyze the formation of benzylic peroxides, which decompose into ketones (acetophenones) or quinones. These are chromophores (yellow color) and act as radical initiators, destabilizing the entire LC matrix.[1] Corrective Action:
-
Test: Perform ICP-MS. If
or , you must chelate.[1] -
Remediation: Use the Metal Scavenging Protocol (Protocol B) .[1]
Q3: We observe pressure buildup in our sealed reaction vessels when using EFBA at
Diagnosis:
-
Process Change: Convert EFBA to its acid chloride or ester below
before subjecting it to high-temperature coupling steps. The ester/amide forms are significantly more thermally stable than the free acid.
Part 2: Visualization of Degradation Pathways
The following diagram maps the causality between environmental stressors and EFBA degradation.
Caption: Figure 1: Thermal and oxidative degradation pathways of EFBA. Note that trace metals catalyze both pathways.[1]
Part 3: Validated Experimental Protocols
Protocol A: Thermal Stability Validation (Self-Validating System)
Use this protocol to define the "Safe Processing Window" for your specific batch.[1]
Objective: Determine the precise onset of decarboxylation (
-
Instrument: TGA (Thermogravimetric Analyzer) & DSC (Differential Scanning Calorimetry).
-
Sample Prep: 5–10 mg of EFBA in an alumina pan (avoid aluminum if T > 300°C, though EFBA degrades before then). Do not seal hermetically; allow gas escape.[1]
-
Method:
-
Equilibrate at
.[1] -
Ramp
to under flow (50 mL/min).
-
-
Data Interpretation (The "Pass/Fail" Criteria):
| Parameter | Specification | Interpretation |
| Melting Endotherm (DSC) | Sharp peak = High Purity.[1] Broad peak = Impure.[1] | |
| Mass Loss Onset (TGA) | PASS. Material is stable for standard synthesis.[1] | |
| Mass Loss Onset (TGA) | FAIL. Presence of catalytic impurities lowering | |
| Residue at 250°C | High residue indicates inorganic salts/metals.[1] |
Protocol B: Metal Scavenging Recrystallization
Use this when TGA shows premature degradation or the material is off-color.[1]
Objective: Remove trace metals (Pd, Cu) to halt catalytic decarboxylation and oxidation.
Reagents:
-
Solvent: Ethanol/Water (70:30 v/v).[1]
-
Scavenger: Activated Charcoal (Norit) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).[1]
-
Filter: 0.45 µm PTFE membrane.[1]
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude EFBA in 80 mL of Ethanol at
(Do not boil). -
Scavenging: Add 0.5 g (5 wt%) of Activated Charcoal. Stir gently for 30 minutes at
.-
Why? Charcoal adsorbs heavy metal complexes and polymeric impurities.[1]
-
-
Filtration: Filter hot through a Celite pad or 0.45 µm membrane to remove charcoal.[1]
-
Critical: The filtrate must be clear and colorless.[1]
-
-
Crystallization: Slowly add 35 mL of warm water (
) to the filtrate. Allow to cool to Room Temp (RT) over 2 hours, then refrigerate at for 4 hours. -
Drying: Filter crystals. Dry in a vacuum oven at
(max) for 12 hours.-
Warning: Drying >
risks sublimation and surface oxidation.[1]
-
Part 4: Purification Logic Flow
Caption: Figure 2: Decision tree for purification based on impurity profile.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76339, 2,5-Difluorobenzoic acid.[1] Retrieved from [Link]
-
Royal Society of Chemistry (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. 2,5-Difluorobenzoic acid Thermochemical Data. Retrieved from [Link][1]
Sources
Resolving solubility issues of 4-ethyl-2,5-difluorobenzoic acid in aqueous media
Technical Support Center: 4-Ethyl-2,5-difluorobenzoic Acid
Introduction
Welcome to the dedicated technical support guide for 4-ethyl-2,5-difluorobenzoic acid. This resource is designed for our valued partners in research, chemical synthesis, and drug development. We understand that navigating the physicochemical properties of highly substituted aromatic compounds can present unique challenges, particularly concerning their solubility in aqueous systems. 4-Ethyl-2,5-difluorobenzoic acid, a valuable building block, is characterized by its aromatic structure, electron-withdrawing fluorine substituents, and a lipophilic ethyl group, all of which contribute to its limited aqueous solubility in its neutral form.
This guide provides a structured, in-depth approach to systematically resolving these solubility issues. We will move beyond simple procedural lists to explain the fundamental principles behind each technique, empowering you to make informed, effective decisions in your experimental design.
Physicochemical Profile of 4-Ethyl-2,5-difluorobenzoic Acid
A foundational understanding of the molecule's properties is critical for troubleshooting. While specific experimental data for this exact molecule is sparse, we can infer a reliable working profile from structurally similar compounds.
| Property | Estimated Value | Rationale & Implications for Solubility |
| Molecular Weight | ~186.16 g/mol | Moderate molecular weight. |
| pKa (Acid Dissociation Constant) | 3.0 - 3.5 | The two electron-withdrawing fluorine atoms significantly increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2) or 4-ethylbenzoic acid (pKa ~4.25)[1]. This low pKa is a key leverage point: deprotonation into the highly soluble carboxylate anion occurs at a relatively low pH. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | The ethyl group and benzene ring contribute to lipophilicity, while the fluorine and carboxylic acid groups add some polarity. The estimated logP suggests the compound is significantly more soluble in lipids/non-polar solvents than in water, predicting poor aqueous solubility in its neutral (protonated) state. |
| Aqueous Solubility (Intrinsic) | Very Low | Based on the high logP and crystalline nature of benzoic acids, the intrinsic solubility of the neutral form in pure water is expected to be poor. |
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses common issues encountered during the handling and formulation of 4-ethyl-2,5-difluorobenzoic acid in a direct question-and-answer format.
dot
Caption: A logical workflow for diagnosing and resolving solubility issues.
Q1: I added 4-ethyl-2,5-difluorobenzoic acid powder directly to my neutral phosphate-buffered saline (PBS, pH 7.4), but it just sits at the bottom as a solid. What's wrong?
A1: This is a classic issue of dissolution kinetics versus intrinsic solubility. While the compound is theoretically soluble at pH 7.4, the solid crystalline form dissolves very slowly. The high lattice energy of the crystal must be overcome before the molecules can ionize and enter the solution.
Root Cause: You are experiencing a kinetic barrier. The rate of dissolution is too slow for practical use.
Recommended Solution:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the 4-ethyl-2,5-difluorobenzoic acid in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. A 10-50 mM stock solution is a common starting point.
-
Spike into Aqueous Buffer: Add the concentrated organic stock solution dropwise to your vigorously stirring aqueous buffer (e.g., PBS). This method introduces the compound in a molecularly dispersed state, bypassing the slow dissolution of the solid and allowing for immediate ionization and solubilization.
-
Control Final Organic Solvent Concentration: Ensure the final concentration of the organic co-solvent in your aqueous medium is low (typically <1-5%) to avoid impacting your downstream biological or chemical assays.
Q2: My compound dissolved in a basic solution (pH 9.0), but it precipitated when I adjusted the pH down to 6.0 for my experiment. How can I prevent this?
A2: This is expected behavior based on the compound's pKa. At pH 9.0, which is well above the estimated pKa of ~3.0-3.5, the carboxylic acid is fully deprotonated to its highly soluble carboxylate anion form. When you lower the pH to 6.0, you are still above the pKa, but you are moving closer to it, which can affect the equilibrium and, depending on the concentration, may cause precipitation. If you were to lower the pH below 4, you would see significant precipitation as the compound converts back to its poorly soluble, neutral acid form.
Root Cause: The solubility of 4-ethyl-2,5-difluorobenzoic acid is pH-dependent.[2] You have crossed into a pH range where the protonated, insoluble form begins to appear.
Recommended Solutions:
-
Run Experiment at Higher pH: If your experimental system tolerates it, maintain the pH at 7.0 or higher, which is at least 3-4 units above the pKa, to ensure the compound remains fully ionized and soluble.
-
Employ a Co-solvent System: If you must work at pH 6.0, the addition of a co-solvent can increase the solubility of the residual neutral form of the acid.[][4] Adding 5-20% of propylene glycol, ethanol, or polyethylene glycol (PEG 400) to your buffer before adding the compound can keep it in solution even at a lower pH.[][5]
-
Reduce Final Concentration: The simplest solution may be to work at a lower final concentration of the compound, below its solubility limit at pH 6.0.
dot
Caption: Mechanisms of co-solvents and cyclodextrin complexation.
Frequently Asked Questions (FAQs)
Q: What is the best organic solvent for 4-ethyl-2,5-difluorobenzoic acid? A: It is freely soluble in common organic solvents like DMSO, DMF, ethanol, methanol, and acetone. For creating stock solutions for aqueous dilution, DMSO is often preferred due to its high solubilizing power and miscibility with water.
Q: Can I use sonication to help dissolve the compound in water? A: Sonication can help break up solid aggregates and accelerate the dissolution of the powder, but it will not increase the compound's fundamental (thermodynamic) solubility. It is a useful kinetic tool, especially when used in conjunction with the methods described above, but it cannot overcome pH or concentration limitations.
Q: Will the presence of salts in my buffer (e.g., NaCl, KCl) affect solubility? A: Generally, at typical physiological concentrations found in buffers like PBS, the effect of these salts on the solubility of the ionized carboxylate is minimal. However, at very high salt concentrations, a "salting-out" effect could potentially reduce solubility. This is not a common issue in standard biological or chemical assays.
Q: How should I store my aqueous solutions of 4-ethyl-2,5-difluorobenzoic acid? A: Aqueous solutions, particularly those prepared at a basic pH, should be stored at 4°C for short-term use (days) or frozen at -20°C or -80°C for long-term storage. It is advisable to filter-sterilize solutions intended for cell-based assays. Always inspect for precipitation upon thawing.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
- Ferreira, L. A., & Falcão, A. C. (2016). Cosolvents in pharmaceutical formulations. Journal of Pharmaceutical Sciences, 105(10), 2947-2955.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a pKa-solubility-pH profile of an ionizable compound. Pharmaceutical Research, 19(5), 642-647.
- Szejtli, J. (1998). Cyclodextrins and Their Inclusion Complexes. Akadémiai Kiadó, Budapest.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Yalkowsky, S. H., & He, Y. (2003).
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of pharmaceutical sciences, 88(10), 1058-1066.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
-
ChemAxon. (n.d.). pKa and logP prediction. Retrieved from [Link]
- Elder, D. P., & Holm, R. (2013). The use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International journal of pharmaceutics, 453(1), 89-100.
-
PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,5-Difluorobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
LibreTexts. (2024). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Chemistry LibreTexts. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257-1260. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 4-ethyl-2,5-difluorobenzoic Acid and Its Impurities
As a Senior Application Scientist, the development of a robust, reliable, and stability-indicating analytical method is paramount in the pharmaceutical industry. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the quantification of 4-ethyl-2,5-difluorobenzoic acid and the detection of its potential impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also validated for its intended purpose, in alignment with international regulatory standards.
The core objective of this work is to establish an analytical procedure that can separate the active pharmaceutical ingredient (API) from its potential degradation products. Such a method is critical for ensuring the safety, efficacy, and quality of the drug substance over its shelf life.[1] Our approach is grounded in the principles of Quality by Design (QbD), which emphasizes a systematic, science- and risk-based approach to method development.[2]
The Method Development Workflow: A Systematic Approach
A successful method development strategy follows a logical progression, beginning with understanding the analyte and culminating in a fully validated procedure. This workflow ensures that all potential variables are considered and that the resulting method is robust and fit for purpose.
Caption: A systematic workflow for HPLC method development.
Step 1: Generating the Analytical Challenge with Forced Degradation
Before we can develop a method to separate impurities, we must first generate them. Forced degradation, or stress testing, is the process of subjecting the API to harsh conditions to accelerate its decomposition.[1][3] This is a cornerstone of developing a "stability-indicating" method, as it provides the necessary degradation products to challenge the method's specificity.[4][5] The International Council for Harmonisation (ICH) guidelines suggest several conditions to create a comprehensive degradation profile.[5]
Forced Degradation Protocol: A stock solution of 4-ethyl-2,5-difluorobenzoic acid (1.0 mg/mL) was prepared and subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 8 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API stored at 105°C for 72 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, as per ICH Q1B guidelines.[3]
A control sample, protected from stress, is always analyzed alongside the stressed samples to differentiate degradation products from impurities present in the original API.[5] The goal is to achieve 5-20% degradation; if degradation is excessive (>20%), the stress condition is repeated with reduced severity.[3][5]
Step 2: Comparative Column and Mobile Phase Selection
The heart of HPLC method development lies in selecting the appropriate stationary phase (column) and mobile phase. For an aromatic carboxylic acid like 4-ethyl-2,5-difluorobenzoic acid, several interactions must be considered. The separation of such compounds can be complex due to their hydrophilic nature and potential for ionic interactions.[6][7] We will compare three common reversed-phase columns to find the optimal selectivity.
Column Selection Rationale:
-
Standard C18: The workhorse of reversed-phase HPLC, providing retention based on hydrophobicity. It is the logical starting point for most small molecules.[8]
-
Polar-Embedded C18: These columns contain a polar group embedded within the C18 chain. This modification provides alternative selectivity and can significantly improve the peak shape of polar and acidic compounds by shielding them from residual, acidic silanol groups on the silica surface.[8][9]
-
Phenyl-Hexyl: This phase offers a different retention mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This can provide unique selectivity for aromatic compounds that is not achievable on alkyl phases.[9][10]
Mobile Phase Optimization: For acidic compounds, controlling the pH of the mobile phase is critical. By operating at a pH well below the pKa of the carboxylic acid group (ion-suppression), the analyte is maintained in its neutral, more hydrophobic form, leading to better retention and peak shape on a reversed-phase column.[7] A phosphate buffer at pH 2.5 was chosen as the aqueous component of the mobile phase. Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency.
Comparative Performance Data
The following table summarizes the performance of the three selected columns under initial gradient conditions, focusing on the resolution between the parent API and its most critical degradation products (Impurity 1 and Impurity 2) generated during forced degradation.
| Parameter | Standard C18 (4.6 x 150 mm, 3.5 µm) | Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Resolution (API / Impurity 1) | 1.8 | 2.5 | 2.2 |
| Resolution (API / Impurity 2) | 2.1 | 2.8 | 3.5 |
| API Tailing Factor | 1.6 | 1.2 | 1.3 |
| API Retention Time (min) | 12.5 | 11.8 | 14.2 |
Interpretation:
-
The Standard C18 column provided baseline resolution but exhibited significant peak tailing for the API, a common issue for acidic compounds on traditional silica-based columns.
-
The Polar-Embedded C18 column offered a marked improvement, providing excellent resolution and a significantly better tailing factor (1.2), indicating reduced undesirable secondary interactions.
-
The Phenyl-Hexyl column showed superior resolution for Impurity 2, likely due to π-π interactions, but did not offer the same advantage in peak shape for the parent API compared to the polar-embedded phase.
Based on this comparative data, the Polar-Embedded C18 column was selected for further optimization as it provided the best overall balance of resolution and peak symmetry for the parent compound and its key impurities.
Step 3: Final Method and Validation Protocol
With the optimal column and mobile phase conditions established, the method is finalized and then subjected to a rigorous validation process to prove its reliability, as mandated by ICH Q2(R1) guidelines.[11][12][13]
Optimized Chromatographic Conditions
-
Column: Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 85% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
System Suitability Protocol
Before any sample analysis, a system suitability solution (containing the API and known impurities) is injected to ensure the chromatographic system is performing adequately.
-
Prepare a solution containing 4-ethyl-2,5-difluorobenzoic acid (e.g., 0.5 mg/mL) and a small concentration of known impurities (e.g., 0.1% level).
-
Inject the solution six replicate times.
-
Calculate the performance parameters. Acceptance criteria are typically:
-
Tailing Factor (for API peak): Not more than 1.5.
-
Theoretical Plates (for API peak): Not less than 2000.
-
Resolution (between critical pairs): Not less than 2.0.
-
Relative Standard Deviation (%RSD) for peak area (n=6): Not more than 2.0%.
-
This self-validating check ensures the system is ready for analysis.[14]
Caption: Key parameters for method validation per ICH Q2(R1).
Method Validation Summary
The optimized method must be validated to demonstrate its suitability for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | Peak purity of API is demonstrated; no co-elution at the API peak from stressed samples. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte in the sample.[13] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13] | For impurities: From reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for the API and impurities at multiple levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[13] | %RSD should be ≤ 2.0% for API and ≤ 5.0% for impurities. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C). | System suitability parameters remain within acceptance criteria; peak areas and retention times show no significant changes. |
Conclusion
The development of a stability-indicating HPLC method is a systematic and scientifically-driven process. This guide has demonstrated that through a comparative evaluation of column chemistries, informed by the principles of forced degradation and QbD, a robust and reliable method for 4-ethyl-2,5-difluorobenzoic acid can be established. The selection of a Polar-Embedded C18 column proved superior for this particular analyte, offering the best combination of resolution and peak shape. The subsequent validation of the finalized method in accordance with ICH Q2(R1) guidelines provides the necessary confidence that the procedure is fit for its intended purpose in a regulated pharmaceutical environment, ultimately ensuring the quality and safety of the final drug product.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
International Journal of Scientific and Research Publications. (2020). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. onyxipca.com [onyxipca.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. lcms.cz [lcms.cz]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. scribd.com [scribd.com]
Comparing reactivity of 4-ethyl-2,5-difluorobenzoic acid vs 2,6-difluoro isomers
Comparative Reactivity Guide: 4-Ethyl-2,5-difluorobenzoic Acid vs. 2,6-Difluoro Isomers
For drug development professionals and synthetic chemists, fluorinated aromatic building blocks are indispensable tools for modulating lipophilicity, metabolic stability, and target binding. However, the exact positional arrangement of fluorine atoms on a benzoic acid core fundamentally alters its reactivity profile.
This guide provides an in-depth comparative analysis of 4-ethyl-2,5-difluorobenzoic acid versus its 2,6-difluoro isomer (e.g., 4-ethyl-2,6-difluorobenzoic acid). By understanding the causality behind their steric and electronic differences, researchers can rationally design self-validating synthetic workflows that prevent late-stage coupling failures.
Mechanistic Causality: Electronic and Steric Fundamentals
The reactivity of fluorinated benzoic acids is governed by a delicate interplay between the inductive electron-withdrawing effects (-I) of the fluorine atoms and the steric bulk they impose around the reactive carbonyl center.
Acidity and Inductive Effects The pKa of a benzoic acid derivative serves as a direct readout of its electronic stabilization. The 2,6-difluoro isomers exhibit significantly enhanced acidity (pKa ~2.13) compared to 2,5-difluoro isomers (pKa ~2.87)[1]. This profound difference is driven by the dual ortho-fluorine atoms in the 2,6-isomer, which exert a synergistic -I effect that strongly stabilizes the resulting carboxylate anion.
Steric Shielding and Conformational Twisting Beyond electronics, the physical volume of the fluorine atoms dictates the molecule's 3D conformation. In 2,6-difluorobenzoic acid derivatives, the two ortho-fluorines create a severe steric clash with the carboxyl group. demonstrate that this di-ortho substitution forces the carboxylate group to twist entirely out of the aromatic plane[2]. This out-of-plane rotation breaks the cross-conjugation with the benzene ring, further increasing acidity but creating a rigid "steric wall" that blocks nucleophilic attack at the carbonyl carbon.
Conversely, 4-ethyl-2,5-difluorobenzoic acid retains one unsubstituted ortho position. This allows the molecule to adopt a more planar conformation, leaving a clear trajectory for incoming nucleophiles during esterification or amidation.
Quantitative Reactivity Comparison
The table below summarizes the physicochemical and reactive differences between the two isomeric cores, extrapolating foundational data to their 4-ethyl derivatives.
| Property / Metric | 4-Ethyl-2,5-difluorobenzoic acid | 4-Ethyl-2,6-difluoro isomer | Mechanistic Causality |
| Acid Strength (pKa) | ~2.87[1] | ~2.13[1] | Dual ortho-fluorines exert a stronger inductive pull and force the COOH out of plane, stabilizing the anion[2]. |
| Steric Environment | Mono-ortho shielded | Di-ortho shielded | The 2,6-substitution creates a rigid bilateral steric block, hindering the trajectory to the carbonyl carbon. |
| Amidation Reactivity | High (Standard reagents) | Low (Requires harsh activation) | Steric hindrance in the 2,6-isomer prevents the formation of bulky active ester intermediates (e.g., HOBt/HOAt esters). |
| SNAr Susceptibility | Strictly Regioselective | High (Di-substitution risk) | The COOH activates ortho/para positions. In the 2,5-isomer, the 5-F is meta and unreactive. In the 2,6-isomer, both F atoms are activated. |
Visualizing the Reactivity Logic
Figure 1: Mechanistic divergence in amidation and SNAr pathways driven by ortho-fluorine steric shielding.
Experimental Methodologies: Self-Validating Protocols
Because of the stark differences in steric shielding, applying a universal coupling protocol to both isomers will result in failure for the 2,6-derivative. The following self-validating protocols are engineered to overcome these specific mechanistic barriers.
Protocol A: Standard Amidation of 4-Ethyl-2,5-difluorobenzoic acid
The open ortho-position allows for the formation of standard active esters.
-
Activation: Dissolve 4-ethyl-2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq), followed by HATU (1.2 eq).
-
Intermediate Formation: Stir at room temperature for 15 minutes. The solution will typically turn pale yellow as the active HOAt ester forms.
-
Coupling: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Monitor by LC-MS. The mono-ortho shielding is low enough that the active ester peak (M+HOAt) should rapidly disappear, replaced by the product mass. If the active ester persists, the amine is likely too sterically hindered, requiring gentle heating (40°C).
Protocol B: Acyl Chloride Activation of 4-Ethyl-2,6-difluorobenzoic acid
Standard coupling agents (HATU, EDC) often fail here because the bulky active ester intermediate cannot physically form between the two ortho-fluorines. We must force the reaction through a minimal, highly electrophilic planar intermediate: an acyl chloride.
-
Activation: Suspend the 4-ethyl-2,6-difluoro isomer (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Dropwise add Oxalyl Chloride (2.0 eq) at 0°C. Warm to room temperature and stir for 2 hours until gas evolution (CO and CO2) ceases.
-
Self-Validation Check (Critical): Do not proceed blindly. Quench a 10 µL aliquot of the reaction mixture into 200 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms complete conversion to the acyl chloride. If the free acid remains, add an additional 0.5 eq of oxalyl chloride.
-
Coupling: Concentrate the reaction in vacuo to remove all excess oxalyl chloride. Redissolve the crude acyl chloride in DCM, cool to 0°C, and add the amine (1.1 eq) alongside Triethylamine (3.0 eq). Warm to room temperature. The highly reactive acyl chloride easily bypasses the di-ortho steric shield.
Protocol C: Regioselective SNAr Considerations
If your synthetic route requires Nucleophilic Aromatic Substitution (SNAr) to displace a fluorine atom:
-
For the 2,5-Isomer: The reaction is strictly regioselective. The carboxylic acid strongly activates the ortho 2-position, while the 5-position is meta to the EWG and remains unreactive. Furthermore, the 4-ethyl group (+I effect) slightly deactivates the adjacent 5-F. Nucleophiles will exclusively attack the 2-position.
-
For the 2,6-Isomer: Both the 2-F and 6-F are chemically equivalent and highly activated by the ortho-COOH. While mono-substitution yields a single product, the primary risk is over-reaction to the di-substituted product. To prevent this, reactions must be run at lower temperatures (-20°C to 0°C) with exactly 1.0 equivalent of the nucleophile, relying on the first substitution (e.g., an amine) to donate electron density and deactivate the ring against a second attack.
References
-
Cas 385-00-2, 2,6-Difluorobenzoic acid LookChem[Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties National Institutes of Health (PMC)[Link]
Sources
Mass spectrometry fragmentation patterns of 4-ethyl-2,5-difluorobenzoic acid
Comparative Mass Spectrometry Fragmentation Guide: 4-Ethyl-2,5-difluorobenzoic Acid
As pharmaceutical and agrochemical pipelines increasingly rely on fluorinated aromatic building blocks, the structural elucidation of compounds like 4-ethyl-2,5-difluorobenzoic acid (C₉H₈F₂O₂) becomes a critical analytical bottleneck. The presence of electron-withdrawing fluorine atoms, an electron-donating ethyl group, and a polar carboxylic acid moiety creates unique analytical challenges.
This guide provides an objective, data-driven comparison of the two premier mass spectrometry platforms used for its characterization: Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) .
Mechanistic Fragmentation Profiling (The "Why")
To optimize analytical methods, one must first understand the fundamental gas-phase thermodynamics governing the molecule's fragmentation.
Soft Ionization: ESI-MS/MS (Negative Mode)
Fluorobenzoic acids possess low pKa values due to the inductive electron-withdrawing effects of the ortho- and meta-fluorine atoms. This makes them ideal candidates for negative-ion electrospray ionization (ESI-), which readily yields the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 185.04[1]. Under Collision-Induced Dissociation (CID), the dominant thermodynamic pathway is the loss of carbon dioxide (-44 Da). The carboxylate anion is relatively unstable under collisional stress and undergoes rapid decarboxylation to form a highly stable, resonance-stabilized 4-ethyl-2,5-difluorophenyl anion (m/z 141.05)[1]. Secondary fragmentation involves the benzylic cleavage of the ethyl group (loss of a methyl radical, -15 Da) or the expulsion of hydrogen fluoride (HF, -20 Da), a hallmark of fluorinated aromatics.
Hard Ionization: GC-EI-MS (Derivatized)
Carboxylic acids form strong intermolecular hydrogen bonds, leading to low volatility and severe peak tailing on standard GC stationary phases. To resolve this, the analyte must be derivatized (typically silylated) to replace the acidic proton with a non-polar trimethylsilyl (TMS) group[2]. Subjecting the TMS-ester (MW 258.09) to 70 eV electron ionization produces a radical cation M⁺•. The high-energy environment shatters the molecule, yielding a rich structural fingerprint. The most diagnostic fragments arise from the loss of a methyl group from the TMS moiety (m/z 243) and the complete loss of the -COOTMS group (m/z 141)[3].
Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS
| Analytical Feature | LC-ESI-Q-TOF MS/MS | GC-EI-MS (TMS Derivatized) |
| Ionization Method | Soft (ESI Negative Mode) | Hard (EI, 70 eV) |
| Primary Analyte Form | [M-H]⁻ Anion (m/z 185.04) | M⁺• Radical Cation (m/z 258.09) |
| Sample Preparation | Direct injection / Dilution | Drying & Silylation (e.g., BSTFA) |
| Key Fragmentation | Decarboxylation (-CO₂) | Loss of TMS-methyl, Benzylic cleavage |
| Isomer Differentiation | Low (similar CID spectra) | High (distinct EI fingerprints) |
| Throughput | High (Rapid LC gradients) | Moderate (Derivatization required) |
| Primary Utility | Trace quantification, Exact Mass | Structural elucidation, Library matching |
Self-Validating Experimental Protocols
To ensure data integrity, every analytical batch must function as a self-validating system. The protocols below incorporate System Suitability Testing (SST) and internal standard normalization.
Protocol A: LC-ESI-Q-TOF MS/MS Analysis
Causality Check: We utilize a weak concentration of organic acid (0.05% Acetic Acid) in the mobile phase. While high acid concentrations suppress negative ionization, a low concentration is mandatory to maintain the analyte in a reproducible state and prevent chromatographic tailing[1].
-
Sample Preparation: Dissolve 4-ethyl-2,5-difluorobenzoic acid in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL.
-
Internal Standard Spiking: Add 4-fluorobenzoic acid-¹³C (final concentration 100 ng/mL) to all samples, blanks, and calibrants to correct for matrix effects and ionization suppression.
-
Chromatography:
-
Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.05% Acetic Acid.
-
Mobile Phase B: Acetonitrile + 0.05% Acetic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
MS Parameters: Operate the Q-TOF in ESI negative mode. Set capillary voltage to 2.0 kV. Acquire exact mass MS1 data, and trigger data-dependent MS/MS (CID) using a collision energy ramp of 15–35 eV.
-
Validation: Ensure the mass error of the [M-H]⁻ ion is < 5 ppm in the SST injection before proceeding.
Protocol B: GC-EI-MS Analysis (TMS Derivatization)
Causality Check: Silylation is highly sensitive to moisture. The protocol mandates strict anhydrous conditions; any residual water will hydrolyze the BSTFA reagent, resulting in incomplete derivatization and poor reproducibility[2].
-
Sample Preparation: Transfer 100 µL of the sample (10 µg/mL in methanol) to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Seal the vial and heat at 70°C for 30 minutes. Allow to cool to room temperature.
-
Chromatography:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters: Electron ionization at 70 eV. Source temperature 230°C. Scan range m/z 50–350.
-
Validation: Inject a derivatized blank (Pyridine + BSTFA). Confirm the absence of the m/z 243 and 258 peaks to rule out carryover.
Quantitative Fragmentation Data
Table 1: Exact Mass ESI-MS/MS Fragments (Negative Mode)
| Fragment Ion | Exact Mass (m/z) | Formula | Relative Abundance | Mechanistic Origin |
|---|---|---|---|---|
| [M-H]⁻ | 185.0412 | C₉H₇F₂O₂⁻ | 100% (Precursor) | Deprotonation of carboxylic acid |
| [M-H-CO₂]⁻ | 141.0514 | C₈H₇F₂⁻ | 85% | Decarboxylation (CID) |
| [M-H-CO₂-CH₃]•⁻ | 126.0279 | C₇H₄F₂•⁻ | 30% | Benzylic cleavage of ethyl group |
| [M-H-CO₂-HF]⁻ | 121.0452 | C₈H₆F⁻ | 15% | Loss of Hydrogen Fluoride |
Table 2: GC-EI-MS Fragments (TMS Derivative)
| Fragment Ion | Nominal Mass (m/z) | Relative Abundance | Mechanistic Origin |
|---|---|---|---|
| M⁺• | 258 | 20% | Molecular radical cation |
| [M-CH₃]⁺ | 243 | 100% (Base Peak) | Loss of methyl from TMS group |
| [M-COOTMS]⁺ | 141 | 65% | Loss of derivatized carboxylate |
| [M-COOTMS-CH₃]⁺ | 126 | 40% | Subsequent benzylic cleavage |
Visualizations
Comparative analytical workflow for LC-ESI-MS/MS and GC-EI-MS.
ESI-MS/MS negative mode fragmentation pathway of 4-ethyl-2,5-difluorobenzoic acid.
References
-
Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite PubMed (National Institutes of Health)[Link][2]
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry Most Wiedzy (Gdańsk University of Technology) [Link][1]
Sources
Definitive Structure Confirmation of 4-Ethyl-2,5-Difluorobenzoic Acid: SC-XRD vs. Orthogonal Methods
Topic: X-ray Crystallography Data for 4-Ethyl-2,5-Difluorobenzoic Acid Structure Confirmation Content Type: Publish Comparison Guide
Executive Summary: The Isomer Challenge
In the synthesis of fluorinated liquid crystal intermediates and pharmaceutical building blocks, 4-ethyl-2,5-difluorobenzoic acid (CAS: 2091530-14-0) presents a specific structural challenge. The electrophilic aromatic substitution patterns used to synthesize this core often yield mixtures of regioisomers (e.g., 2,3-difluoro vs. 2,5-difluoro).
While Mass Spectrometry (MS) confirms the molecular formula (
This guide details the experimental protocol for obtaining high-quality SC-XRD data for this compound and compares its efficacy against NMR and MS alternatives.
Experimental Protocol: Self-Validating Crystal Growth
To obtain a definitive structure, one must grow crystals suitable for diffraction.[1] For fluorinated benzoic acids, the primary challenge is overcoming the tendency to form microcrystalline powders due to strong
Workflow: Slow Evaporation vs. Vapor Diffusion
The following protocol is designed to favor the formation of the carboxylic acid dimer motif (
Figure 1: Optimized crystallization workflow for fluorinated benzoic acid derivatives.
Step-by-Step Methodology
-
Solvent Screening: Dissolve 20 mg of the compound in 2 mL of Ethanol . If solubility is too high, use Toluene .
-
Vapor Diffusion (Recommended): Place the solution in a small inner vial. Place this vial inside a larger jar containing n-Hexane (anti-solvent). Cap the outer jar tightly.
-
Mechanism: Hexane slowly diffuses into the ethanol, lowering solubility gradually. This prevents rapid precipitation and favors single-crystal growth.
-
-
Harvesting: After 3-5 days, inspect under polarized light. Look for block-like crystals (preferred over needles).
-
Mounting: Select a crystal (
mm), mount on a Kapton loop using Paratone oil, and flash cool to 100 K immediately to reduce thermal motion of the ethyl chain.
Comparative Analysis: SC-XRD vs. Alternatives
Why invest time in crystallization? The table below compares the structural insight provided by SC-XRD versus standard spectroscopic methods for this specific fluorinated aromatic.
| Feature | SC-XRD (Crystallography) | Mass Spectrometry (HR-MS) | |
| Isomer Discrimination | Definitive. Direct visualization of F positions (C2, C5) vs Ethyl (C4). | Ambiguous. Requires complex 2D (HOESY) to prove spatial proximity of F to Ethyl. | None. Isomers have identical m/z (186.16). |
| Conformation | Determines Ethyl group rotation (in-plane vs out-of-plane). | Average conformation only (due to rapid rotation in solution). | No conformational data. |
| Intermolecular Interactions | Reveals H-bonding dimers and | Limited (concentration dependent shifts). | None (gas phase). |
| Sample Requirement | Single Crystal (~0.1 mm). Non-destructive. | ~5-10 mg dissolved. Non-destructive. | <1 mg. Destructive. |
| Time to Result | 2-24 hours (growing crystals takes days). | 15-30 minutes. | <5 minutes. |
Deep Dive: The NMR Ambiguity
In 2,5-difluorobenzoic acid derivatives, the
-
The Problem: Distinguishing a 2,5-difluoro pattern from a 2,3-difluoro pattern relies on subtle differences in coupling constants (
Hz). -
The XRD Solution: X-ray diffraction relies on electron density.[2] Fluorine (
) is electron-rich compared to Hydrogen ( ) and Carbon ( ). The difference map ( ) clearly shows the fluorine atoms as high-density peaks at the 2 and 5 positions, eliminating any guesswork.
Expected Crystallographic Data & Validation
When analyzing the dataset for 4-ethyl-2,5-difluorobenzoic acid, the following structural metrics serve as validation criteria.
Key Structural Motifs
-
Carboxylic Acid Dimer: Expect the formation of a centrosymmetric dimer linked by two
hydrogen bonds (Graph set ).-
Target Distance:
separation of .
-
-
Planarity: The carboxyl group is typically coplanar with the benzene ring to maximize conjugation, though steric repulsion from the ortho-fluorine (at C2) may induce a slight twist (
). -
Ethyl Group Disorder: The terminal methyl group of the ethyl chain often exhibits thermal disorder.
-
Refinement Tip: If the thermal ellipsoid for the terminal carbon is elongated, apply a split-site model (e.g., PART 1 / PART 2 in SHELXL) to account for rotation.
-
Logic Tree for Structure Solution
Figure 2: Decision logic for refining the crystal structure.
References
-
Grope, S. et al. (2021). "Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations." Crystal Growth & Design. Link[3]
- Relevance: Establishes standard packing motifs and solid solution behaviors for 2,5-difluorobenzoic acid deriv
-
Sistla, S. (2022). "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination." Crystals. Link
- Relevance: Validates the complementary nature of NMR and XRD for fluorin
-
Cambridge Crystallographic Data Centre (CCDC). "Entry 881259: Crystal Structure of 2,5-difluorobenzoic acid." Link
- Relevance: Provides the baseline unit cell parameters for the parent compound, essential for indexing the ethyl-deriv
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Link
- Relevance: General comparison of the two analytical techniques.
Sources
A Comparative Guide: 4-Ethyl-2,5-difluorobenzoic Acid vs. Non-fluorinated Analogs for Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive benchmarking of 4-ethyl-2,5-difluorobenzoic acid against its non-fluorinated analogs, benzoic acid and 4-ethylbenzoic acid, offering researchers and drug development professionals critical insights into the impact of fluorination on key drug-like properties.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have found wide-ranging therapeutic applications. By systematically comparing the fluorinated and non-fluorinated versions of 4-ethylbenzoic acid, we can elucidate the specific advantages conferred by the fluorine substituents in terms of acidity, lipophilicity, and metabolic stability – all critical parameters in the optimization of a drug candidate.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms onto the benzoic acid ring, coupled with the presence of an ethyl group at the 4-position, leads to significant alterations in the molecule's physicochemical properties. These changes are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| 4-Ethyl-2,5-difluorobenzoic Acid | C₉H₈F₂O₂ | 186.16 | Estimated: 135-145 | Estimated: ~2.8 | Estimated: ~2.5 |
| 2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 132-134[3] | 2.87[1] | 1.8 (calculated)[4] |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 111-115[5] | 4.35 | ~2.77 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20[6] | 1.87 |
Estimations for 4-ethyl-2,5-difluorobenzoic acid are based on the observed trends from its parent compounds and established principles of physical organic chemistry.
The strong electron-withdrawing nature of the two fluorine atoms in 4-ethyl-2,5-difluorobenzoic acid is predicted to significantly increase its acidity (lower its pKa) compared to its non-fluorinated counterparts. This increased acidity can have profound implications for a drug's solubility, absorption, and interaction with biological targets. The lipophilicity (LogP) is also modulated by the substituents. While the ethyl group increases lipophilicity compared to benzoic acid, the polar fluorine atoms are expected to slightly reduce the LogP of 4-ethyl-2,5-difluorobenzoic acid relative to 4-ethylbenzoic acid.
Metabolic Stability: The Fluorine Advantage
One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[7][8] The primary sites of metabolism for many xenobiotics are electron-rich positions susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3]
The Metabolic Fate of Non-Fluorinated Analogs
For 4-ethylbenzoic acid, the ethyl group represents a primary site for metabolic attack. The benzylic protons of the ethyl group are particularly susceptible to hydroxylation mediated by CYP enzymes, such as CYP2E1, CYP1A2, and CYP2B6, to form 1-phenylethanol derivatives.[3] This initial oxidation can be followed by further metabolism, leading to rapid clearance of the compound from the body.
Caption: Proposed metabolic pathway of 4-ethylbenzoic acid.
Blocking Metabolism with Fluorine
The introduction of fluorine atoms at the 2 and 5 positions in 4-ethyl-2,5-difluorobenzoic acid is anticipated to significantly enhance its metabolic stability. The strong electron-withdrawing effect of the fluorine atoms deactivates the aromatic ring towards oxidative metabolism. More importantly, the C-F bonds are significantly stronger than C-H bonds, making them much less susceptible to enzymatic cleavage. By replacing hydrogen atoms with fluorine at metabolically vulnerable positions, the metabolic pathway is effectively blocked.
Caption: Predicted metabolic fate of 4-ethyl-2,5-difluorobenzoic acid.
Experimental Protocols
To empirically validate the predicted properties of 4-ethyl-2,5-difluorobenzoic acid and its analogs, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH change.[6]
Materials:
-
Benzoic acid derivative
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration past the equivalence point.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
Determination of LogP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Materials:
-
Benzoic acid derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the benzoic acid derivative in either water or n-octanol.
-
Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.
-
Seal the flask and shake it vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes.
Materials:
-
Benzoic acid derivative
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-incubate the liver microsomes with the test compound in a 96-well plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: General experimental workflow for synthesis and analysis.
Synthetic Accessibility of 4-Ethyl-2,5-difluorobenzoic Acid
The synthesis of 4-ethyl-2,5-difluorobenzoic acid can be readily achieved through modern cross-coupling methodologies. A plausible and efficient route involves a Suzuki, Negishi, or Kumada coupling reaction.[9][10][11][12][13][14][15][16][17][18] A representative Suzuki coupling approach is outlined below.
Proposed Synthesis via Suzuki Coupling:
The synthesis would start from a commercially available dihalobenzene, such as 1-bromo-2,5-difluorobenzene, which can be carboxylated to form 4-bromo-2,5-difluorobenzoic acid.[19] This intermediate can then be coupled with an ethylboronic acid or a suitable equivalent using a palladium catalyst.
Step-by-Step Protocol (Suzuki Coupling):
-
Carboxylation of 1-bromo-2,5-difluorobenzene:
-
Dissolve 1-bromo-2,5-difluorobenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes.
-
After stirring for an appropriate time, quench the reaction with an excess of crushed dry ice (solid CO₂).
-
Allow the reaction to warm to room temperature and then acidify with aqueous HCl.
-
Extract the product, 4-bromo-2,5-difluorobenzoic acid, with an organic solvent, dry, and purify.
-
-
Suzuki Coupling with Ethylboronic Acid:
-
To a reaction vessel, add 4-bromo-2,5-difluorobenzoic acid, ethylboronic acid (or a suitable derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Extract the product, 4-ethyl-2,5-difluorobenzoic acid, with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Conclusion
The comparative analysis presented in this guide highlights the significant impact of fluorination on the key physicochemical and metabolic properties of a benzoic acid derivative. The introduction of two fluorine atoms in 4-ethyl-2,5-difluorobenzoic acid is predicted to substantially increase its acidity and, most importantly, enhance its metabolic stability by blocking the primary site of oxidative metabolism on the ethyl side chain. These modifications can translate to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability, which are highly desirable attributes in drug candidates. While the synthetic route to 4-ethyl-2,5-difluorobenzoic acid involves an additional cross-coupling step compared to its non-fluorinated analogs, the potential benefits in terms of drug-like properties often justify the increased synthetic effort. This guide provides a solid rationale and practical experimental framework for researchers to further investigate the potential of 4-ethyl-2,5-difluorobenzoic acid and other fluorinated analogs in their drug discovery programs.
References
-
F. P. Guengerich, "Cytochrome P450 and Chemical Toxicology," Chemical Research in Toxicology, vol. 21, no. 1, pp. 70-83, 2008. [Link]
-
W. K. Hagmann, "The Many Roles of Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 51, no. 15, pp. 4359-4369, 2008. [Link]
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J. A. K. H. S. S. J. M. A. F. K. M. P. I. L. Kütt, A., "A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile," The Journal of Organic Chemistry, vol. 76, no. 2, pp. 391-395, 2011. [Link]
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S. G. D. M. F. G. Shah, P., "The role of fluorine in drug design and drug action," Bentham Science Publishers, 2013. [Link]
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S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320-330, 2008. [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21(5), 3467-3473. [Link]
-
Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP). PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
-
4-Ethylbenzoic Acid | C9H10O2 | CID 12086. PubChem. [Link]
-
2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339. PubChem. [Link]
-
Understanding the Synthesis and Supply of 4-Bromo-2,5-difluorobenzoic Acid. ChemBeeker. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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Negishi Coupling. Organic Chemistry Portal. [Link]
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Kumada Coupling. Organic Chemistry Portal. [Link]
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2,5-Difluorobenzoic acid Properties. EPA. [Link]
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2,5-Difluorobenzoic acid. NIST WebBook. [Link]
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1 Quantifying acidity in heterogeneous systems: biphasic pKa values. University of Tartu. [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Kumada coupling. Wikipedia. [Link]
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Negishi coupling. Wikipedia. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339. PubChem. [Link]
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Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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2,5-Difluorobenzoic acid, ethyl ester. SpectraBase. [Link]
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4-Bromo-2,5-difluorobenzoic acid | C7H3BrF2O2 | CID 822857. PubChem. [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Syntheses. [Link]
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Kumada-Tamao-Corriu Cross Coupling. Chem-Station. [Link]
- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Safety Operating Guide
4-ethyl-2,5-difluorobenzoic acid proper disposal procedures
As a Senior Application Scientist, I frequently guide research teams through the lifecycle management of specialized fluorinated building blocks. 4-Ethyl-2,5-difluorobenzoic acid is a critical intermediate in drug discovery and agrochemical development[1]. However, its fluorinated aromatic structure introduces specific regulatory and chemical challenges during disposal. Because it is a halogenated organic acid, improper disposal—such as drain dumping or mixing with incompatible waste streams—can lead to the generation of toxic hydrogen fluoride (HF) gas or violate the Resource Conservation and Recovery Act (RCRA) regulations[2].
This guide provides a self-validating, step-by-step operational protocol for the safe accumulation, segregation, and disposal of 4-ethyl-2,5-difluorobenzoic acid, ensuring both scientific integrity and environmental compliance.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The presence of two fluorine atoms on the benzoic acid ring significantly alters its thermal stability and reactivity profile compared to non-halogenated analogs.
Table 1: Physicochemical Properties and Disposal Implications
| Property | Value / Description | Disposal Implication |
| CAS Number | 2091530-14-0 | Essential for accurate hazardous waste manifesting and tracking[1]. |
| Molecular Formula | C9H8F2O2 | Indicates halogenated organic status; strictly prohibits mixing with non-halogenated waste[3]. |
| Molecular Weight | 186.16 g/mol | Used for mass-balance calculations in laboratory waste logs[1]. |
| Physical State | Solid | Requires dual disposal pathways (solid vs. dissolved liquid waste)[4]. |
| Chemical Family | Halogenated Organic Acid | Incompatible with strong bases, oxidizing agents, and non-halogenated streams[5]. |
| Thermal Decomposition | Yields Hydrogen Fluoride (HF) | Mandates high-temperature rotary kiln incineration equipped with caustic scrubbers[6]. |
Causality of Experimental Choices: Why do we strictly segregate this compound into "Halogenated Organic Waste"? The carbon-fluorine (C-F) bond is exceptionally strong. Standard municipal incinerators cannot fully break these bonds, potentially releasing toxic fluorinated byproducts or HF gas into the atmosphere. Segregating this compound ensures it is routed to specialized RCRA-permitted high-temperature incinerators equipped with caustic scrubbers that neutralize acidic exhaust gases[6].
Mandatory Waste Segregation Workflow
Below is the logical workflow for determining the correct disposal pathway based on the physical state of the waste generated in your laboratory.
Halogenated waste segregation and disposal workflow for 4-ethyl-2,5-difluorobenzoic acid.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)
Solid waste includes expired powder, contaminated weigh boats, spatulas, and filter paper.
-
Container Selection: Utilize a rigid, puncture-resistant, high-density polyethylene (HDPE) container. Do not use metal containers, as trace moisture can cause the organic acid to corrode the metal over time[7].
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: 4-Ethyl-2,5-difluorobenzoic acid (Halogenated Organic Solid)"[8].
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the lid is tightly sealed ("vapor tight" and "spill proof") unless actively adding waste[8].
-
Transfer: Once the container is full, or the accumulation time limit is reached, transfer it to the Central Accumulation Area (CAA) for vendor pickup[4].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solvent Rinses)
When 4-ethyl-2,5-difluorobenzoic acid is dissolved in organic solvents (e.g., dichloromethane, methanol, or ethyl acetate) during synthesis or purification.
-
Segregation: Verify solvent compatibility. Route the mixture to a carboy specifically designated for Halogenated Organic Solvents (often designated with green labels)[3]. Never mix this with non-halogenated organic waste or inorganic acid streams (e.g., nitric acid), as mixing oxidizing acids with organic solvents can cause exothermic reactions[5].
-
Volume Tracking: Log the estimated mass or volume of 4-ethyl-2,5-difluorobenzoic acid added to the composite sheet attached to the carboy[3].
-
pH Considerations: If the solution is highly acidic, it may require neutralization prior to bulking, only if an approved Standard Operating Procedure (SOP) is in place and directed by your EHS officer. Otherwise, collect it as corrosive halogenated waste[5].
-
Secondary Containment: Store the liquid waste carboy in a secondary containment tray within a flammable safety cabinet or ventilated fume hood to prevent environmental release in case of primary container failure[8].
Protocol C: Spill Cleanup and Decontamination
-
Isolation: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, lab coat, safety goggles)[8].
-
Containment: For dry powder spills, avoid raising dust. Gently cover the spill with damp absorbent pads or carefully sweep it into a chemically compatible dustpan. For solution spills, apply an inert absorbent material (e.g., spill control pillows)[8].
-
Collection: Transfer all absorbed material and contaminated PPE into a heavy-duty plastic bag or appropriate container[8].
-
Labeling and Disposal: Label as "Hazardous Waste: Spill Cleanup Debris containing 4-Ethyl-2,5-difluorobenzoic acid" and process via the solid waste protocol[8].
Regulatory Grounding: EPA Subpart K and RCRA Compliance
For academic and research laboratories, managing this waste falls under the EPA's Resource Conservation and Recovery Act (RCRA)[2]. Specifically, laboratories operating under 40 CFR Part 262 Subpart K have specific flexibilities and requirements for hazardous waste determination[9].
Under Subpart K, trained professionals—rather than students or untrained lab personnel—must make the hazardous waste determination, ensuring that fluorinated compounds like 4-ethyl-2,5-difluorobenzoic acid are not misclassified as general refuse[9]. Furthermore, all unwanted materials must be removed from the laboratory every 12 months, or within 30 days during a documented laboratory clean-out[4]. Containers must be clearly marked with words such as "unwanted material" or "hazardous waste," alongside sufficient information to alert emergency responders to the halogenated nature of the contents[4].
References
-
Bucknell University Environmental Health & Safety . "Hazardous Waste Segregation Guide". Bucknell University. Available at:[Link]
-
University of Illinois DRS . "Halogenated Organic Liquids - Standard Operating Procedure". Braun Research Group. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)". US EPA. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at: [Link]
-
HETI Services . "EPA Rules For Hazardous Waste Management: A Primer on RCRA". HETI. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
